7-Methoxy-3,7-dimethyloctan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9-10,12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRYPHKSDHLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052090 | |
| Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41890-92-0 | |
| Record name | 3,7-Dimethyl-7-methoxy-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41890-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytrimethylheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041890920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 7-methoxy-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-3,7-dimethyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYTRIMETHYLHEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M2LIP7IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-3,7-dimethyloctan-2-ol
This guide provides a comprehensive technical overview of 7-Methoxy-3,7-dimethyloctan-2-ol, a significant molecule in the fragrance industry with potential relevance in other fields of chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical characterization of this bifunctional molecule, grounding all claims in authoritative data.
Introduction and Molecular Overview
This compound (CAS No. 41890-92-0), also known by trade names such as Osyrol® and Elesant, is a synthetic aliphatic alcohol and ether.[1][2][3] Structurally, it is a derivative of citronellol, placing it within the broader family of terpene-related compounds which are a major focus in chemical applications research.[4] Its molecular structure, featuring a secondary alcohol at the C2 position and a methoxy group at the C7 position, imparts a unique combination of properties. The presence of two stereocenters (at C2 and C3) means the molecule can exist as a mixture of four possible isomers, which is the form typically used in commercial applications.[2]
Primarily recognized for its distinctive sandalwood-like scent with floral and milky undertones, its primary application is in perfumery for cosmetics, toiletries, and soaps.[1][2][5] However, the presence of both a hydroxyl and an ether functional group offers multiple sites for chemical transformation, making it a potentially valuable intermediate for synthetic chemistry.[4] Furthermore, research into related terpene alcohols has indicated potential biochemical and pharmaceutical applications, and the inclusion of a methoxy group can influence a molecule's metabolic stability, a key consideration in drug development.[4]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are critical for its handling, application, and analysis.
Physicochemical Data
The compound is a clear, nearly colorless liquid at room temperature.[1][5] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄O₂ | [1][2] |
| Molecular Weight | 188.31 g/mol | [2][6] |
| CAS Number | 41890-92-0 | [1][2] |
| Appearance | Colorless clear liquid | [2][5][7] |
| Odor | Sandalwood, floral, woody, soapy | [1][2][5][7] |
| Boiling Point | 229-230 °C at 760 mmHg | [7] |
| Flash Point | >100 °C (>212 °F) | [2][7] |
| Density | ~0.9 g/cm³ | [2] |
| Specific Gravity | 0.899 - 0.902 @ 20°C | [7] |
| Refractive Index | 1.446 - 1.448 @ 20°C | [7] |
| pKa | 15.10 ± 0.20 (Predicted) | [1] |
| LogP (o/w) | 2.134 - 2.76 (Estimated) | [2][5][7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. While specific spectra are proprietary, a predictive analysis based on its structure provides valuable insight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.3 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and a complex series of signals for the various methylene and methyl protons along the aliphatic chain.[4] Due to potential signal overlap, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment.[4]
-
¹³C NMR: The carbon NMR spectrum would display 11 unique signals corresponding to each carbon atom. The carbons attached to the oxygen atoms (C2 and C7) are expected to resonate in the downfield region (typically 70-80 ppm).[4]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectrometry is a standard technique for this type of molecule. The molecular ion peak ([M]⁺) would be observed at m/z 188. Key fragmentation pathways would involve alpha-cleavage adjacent to the oxygen atoms.
-
Alpha-Cleavage at C2: Cleavage of the C2-C3 bond would result in the loss of an alkyl radical to form a stable oxonium ion.
-
Alpha-Cleavage at C7: Cleavage of the C6-C7 bond is also expected, leading to a resonance-stabilized ion containing the methoxy group.[4] A proposed fragmentation pathway is illustrated below.
-
Caption: Proposed EI-MS fragmentation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the alcohol group around 3400 cm⁻¹ and distinct C-O stretching bands for the alcohol and ether functionalities in the 1100-1200 cm⁻¹ region.[4]
Synthesis and Chemical Reactivity
Manufacturing Process
This compound is not known to occur naturally and is produced synthetically.[1][5] The most common industrial synthesis is a multi-step process starting from dihydromyrcene.[1][2][5] The causality behind this pathway lies in the selective transformation of the two double bonds present in the starting material.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Dihydromyrcene
This protocol is a generalized representation based on established chemical transformations.[1][2][5]
-
Step 1: Hydrochlorination. Dihydromyrcene is reacted with hydrochloric acid. The reaction proceeds via Markovnikov addition to the more substituted double bond, yielding 2-chloro-2,6-dimethyl-7-octene. This step is selective because the tertiary carbocation intermediate is more stable.
-
Step 2: Methoxylation. The resulting alkyl chloride undergoes nucleophilic substitution with a methoxide source (e.g., sodium methoxide or methanol with a base) to replace the chlorine atom with a methoxy group, forming the ether linkage.[2]
-
Step 3: Epoxidation. The remaining, less substituted double bond is then selectively oxidized using a peracid (e.g., m-CPBA) to form the corresponding epoxide.
-
Step 4: Hydrogenation. The final step involves the reduction of the epoxide. This is typically achieved by catalytic hydrogenation using Raney nickel as the catalyst, often in the presence of a base like triethylamine to control selectivity.[1][5] This opens the epoxide ring to form the secondary alcohol at the C2 position.
-
Purification: The final product is purified by fractional distillation under reduced pressure to achieve the high purity required for fragrance applications.
Chemical Reactivity
The bifunctional nature of this compound dictates its reactivity.
-
Reactions of the Secondary Alcohol:
-
Oxidation: Unlike a tertiary alcohol, the secondary alcohol at C2 can be oxidized using standard oxidizing agents (e.g., PCC, Swern oxidation, or hypochlorite-based reagents) to yield the corresponding ketone, 7-methoxy-3,7-dimethyloctan-2-one. This transformation is a key reaction for secondary alcohols.[8]
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Conversion to Leaving Groups: The alcohol can be converted into a better leaving group, such as a tosylate or an alkyl halide (using reagents like SOCl₂ or PBr₃), to facilitate subsequent nucleophilic substitution or elimination reactions.[3][9]
-
-
Reactions of the Ether:
-
Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. This reaction is a standard method for deprotecting methyl ethers to reveal a hydroxyl group.[10]
-
Applications and Biological Significance
Industrial Applications
The primary and well-established application of this compound is as a fragrance ingredient.[5][7] It is valued for its persistent and diffusive sandalwood character, which provides a milky and woody note to fragrance compositions.[2] It is frequently used in high-quality perfumes, cosmetics, soaps, and other toiletries.[1]
Relevance for Drug Development
While not an active pharmaceutical ingredient itself, its structural features are of interest to medicinal chemists and drug development professionals:
-
Terpenoid Scaffold: As a terpene derivative, it belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[11][12][13] Studies on other terpene alcohols have shown they can exhibit significant bioactivity, suggesting that novel derivatives of this scaffold could be explored.[12]
-
Metabolic Stability: The presence of a methoxy group can significantly alter the metabolic profile of a molecule.[4] Methoxy groups are often introduced into drug candidates to block sites of oxidative metabolism (e.g., hydroxylation), thereby increasing the compound's half-life and bioavailability. Understanding the reactivity and stability of this methoxy-alcohol structure can inform the design of new chemical entities.
-
Synthetic Intermediate: The dual functionality allows it to serve as a versatile building block. The alcohol can be used as a handle to attach the molecule to other scaffolds, while the ether provides lipophilicity and a potential site for later-stage modification.
Safety and Handling
From a safety perspective, this compound is considered to have low toxicity by ingestion (oral LD50 in rats is 4490 mg/kg).[7] However, it is classified as a skin irritant.[7]
-
Handling: Standard laboratory personal protective equipment, including safety glasses and chemical-resistant gloves, should be worn.[14] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[14]
-
Storage: The material should be stored in a cool, dry place in a tightly sealed container, away from sources of ignition.[14]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand) and dispose of it according to local regulations.[15] Avoid release into drains and waterways.[15]
Conclusion
This compound is a well-characterized synthetic molecule with a primary role in the fragrance industry. Its robust synthesis, pleasant olfactory properties, and chemical stability have secured its commercial value. For the scientific research community, its true potential may lie in its utility as a bifunctional building block and as a scaffold for investigating the biological activities of alkoxy-substituted terpene alcohols. The principles governing its synthesis and reactivity are textbook examples of functional group manipulation, providing a solid foundation for further exploration and derivatization in medicinal and materials chemistry.
References
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Osyrol® (CAS N° 41890-92-0) - ScenTree. (n.d.). Retrieved January 27, 2026, from [Link]
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sandal octanol, 41890-92-0 - The Good Scents Company. (n.d.). Retrieved January 27, 2026, from [Link]
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Szymanowska, U., et al. (2013). Biological activity of terpene compounds produced by biotechnological methods. Applied Microbiology and Biotechnology. Retrieved January 27, 2026, from [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Gąsiorowski, K., et al. (2016). Biological activity of terpene compounds produced by biotechnological methods. Postępy Higieny i Medycyny Doświadczalnej. Retrieved January 27, 2026, from [Link]
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17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024). Retrieved January 27, 2026, from [Link]
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Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
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Safety Data Sheet - OSYROL - directpcw. (2023). Retrieved January 27, 2026, from [Link]
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7-Methoxy-3,7-dimethyloctan-3-ol | C11H24O2 | CID 3024049 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Kubo, I., & Muroi, H. (2008). Effects of Two Terpene Alcohols on the Antibacterial Activity and the Mode of Action of Farnesol against Staphylococcus aureus. Journal of Applied Microbiology. Retrieved January 27, 2026, from [Link]
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Reactions of Alcohols - Unknown Source. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) Biological Activity of Bicyclic Monoterpene Alcohols - ResearchGate. (2025). Retrieved January 27, 2026, from [Link]
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12.6 Substitution Reactions of Alcohols | Organic Chemistry - YouTube. (2021). Retrieved January 27, 2026, from [Link]
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- 5. sandal octanol, 41890-92-0 [thegoodscentscompany.com]
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Osyrol: A Comprehensive Technical Guide to its Physical and Chemical Characteristics for Researchers and Drug Development Professionals
Introduction
Osyrol®, a synthetic fragrance ingredient with the chemical name 7-methoxy-3,7-dimethyloctan-2-ol, is recognized for its pleasant, woody, and floral scent reminiscent of sandalwood.[1] While its primary application lies within the fragrance industry, a thorough understanding of its physicochemical properties is paramount for its potential consideration in broader scientific and pharmaceutical contexts.[2][3] The presence of both a hydroxyl and an ether functional group within its branched aliphatic structure suggests a molecule with diverse potential interactions and characteristics that warrant a detailed investigation.[4]
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Osyrol, moving beyond its olfactory profile to present data pertinent to researchers, scientists, and professionals in drug development. This document consolidates available data on its identity, physicochemical parameters, stability, and toxicological profile. Furthermore, it outlines detailed, standardized experimental protocols for the determination of its key properties, providing a framework for further investigation and application.
Chemical Identity and Molecular Structure
Osyrol is a chiral molecule, possessing two stereocenters, which results in the possibility of four stereoisomers.[5] Commercially, it is typically supplied as a racemic mixture.[5]
Table 1: Chemical Identifiers of Osyrol
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Acsantol, Florsantol, Sandal Octanol, Dihydromethoxyelgenol, Elesant, Methoxyelgenol, Methoxytrimethyl heptanol | [3] |
| CAS Number | 41890-92-0 | [1] |
| Molecular Formula | C₁₁H₂₄O₂ | [1] |
| Molecular Weight | 188.31 g/mol | [1] |
| InChIKey | ZJVRYPHKSDHLTC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)OC(C)(C)CCCC(C)O | [6] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a molecule is fundamental in assessing its potential applications, particularly in a pharmaceutical context where factors such as solubility, stability, and membrane permeability are critical.[4] The following table summarizes the available data for Osyrol.
Table 2: Physicochemical Properties of Osyrol
| Property | Value | Experimental Conditions | Source(s) |
| Appearance | Colorless, clear liquid | Ambient | [7] |
| Odor | Sweet, sandalwood, soapy, floral, woody | - | [7][8] |
| Boiling Point | 229-230 °C | 760 mmHg | [7] |
| Melting Point | Not available | - | - |
| Density | 0.899 - 0.902 g/cm³ | 20 °C | [7] |
| Vapor Pressure | 0.012 mmHg | 25 °C (estimated) | [7] |
| Water Solubility | 707.1 mg/L | 25 °C (estimated) | [7] |
| logP (o/w) | 2.134 | (estimated) | [7][9] |
| pKa | 15.10 ± 0.20 | (Predicted) | [9] |
| Refractive Index | 1.446 - 1.448 | 20 °C | [7] |
| Flash Point | > 100 °C | Closed Cup | [7] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Osyrol are expected to be complex due to the presence of multiple aliphatic protons and carbons, as well as the diastereomers in the racemic mixture.
-
¹H NMR: Key signals would include a singlet for the methoxy protons, multiplets for the methylene protons in the carbon chain, and distinct signals for the various methyl groups. The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet.
-
¹³C NMR: The spectrum would show distinct resonances for each of the 11 carbon atoms, with the carbons attached to the oxygen atoms appearing at lower field.
Infrared (IR) Spectroscopy
The IR spectrum of Osyrol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A sharp C-O stretching band for the ether linkage would be expected around 1050-1150 cm⁻¹. The spectrum would also display characteristic C-H stretching and bending vibrations for the aliphatic chain.
Mass Spectrometry (MS)
The mass spectrum of Osyrol would likely show a molecular ion peak (M+) at m/z 188. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as water (from the alcohol) and methanol (from the ether), as well as cleavage of the carbon-carbon bonds in the aliphatic chain.
As a reference, the publicly available spectral data for the related compound 7-methoxy-3,7-dimethyloctanal (CAS 3613-30-7) can be found on databases such as PubChem.[10]
Chemical Stability and Reactivity
Osyrol is reported to be stable in perfumes and various functional bases.[5] For applications in drug development, a more rigorous assessment of its stability under various stress conditions is necessary.
-
pH Stability: The ether linkage in Osyrol is generally stable to a wide range of pH conditions. However, the secondary alcohol is susceptible to oxidation under certain conditions.[4] Strong acidic or basic conditions could potentially lead to degradation, and detailed studies are required to establish a pH-stability profile.
-
Oxidative Stability: As a secondary alcohol, Osyrol can be oxidized to the corresponding ketone under the influence of oxidizing agents.[4] Its susceptibility to autoxidation upon exposure to air and light should be evaluated.
-
Reactivity with Excipients: For any potential pharmaceutical formulation, compatibility studies with common excipients would be essential to ensure that Osyrol does not undergo chemical reactions that could alter its properties or produce unwanted byproducts.
Toxicological Profile
A summary of the available toxicological data for Osyrol is presented below.
Table 3: Toxicological Data for Osyrol
| Test | Species | Route | Result | Source(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | 4490 mg/kg | [7] |
| Skin Irritation | - | - | Irritating to skin and eyes | [7] |
It is important to note that a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) is ongoing.
Experimental Protocols for Physicochemical Characterization
The following section outlines the standardized methodologies for determining the key physicochemical properties of Osyrol, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[11] Adherence to these protocols ensures data quality and comparability across different laboratories.
Workflow for Physicochemical Characterization of Osyrol
Caption: Workflow for the comprehensive physicochemical characterization of Osyrol.
Determination of Boiling Point (OECD Guideline 103)
This guideline describes several methods for determining the boiling point of a liquid. The ebulliometer method is a common choice.
Methodology (Ebulliometer):
-
Apparatus: A certified ebulliometer equipped with a condenser and a calibrated temperature measuring device.
-
Procedure: a. Introduce a sample of Osyrol into the ebulliometer. b. Heat the sample gently until it boils. c. Record the temperature at which the liquid and vapor phases are in equilibrium at atmospheric pressure. d. Correct the observed boiling point to standard pressure (101.325 kPa) using the appropriate formula.
-
Self-Validation: Calibrate the thermometer with a certified reference standard. Perform the determination in triplicate to ensure reproducibility.
Determination of Density (OECD Guideline 109)
This guideline provides various methods for determining the density of liquids and solids. The oscillating densitometer method is a precise and rapid technique.[12][13]
Methodology (Oscillating Densitometer):
-
Apparatus: A calibrated oscillating densitometer.
-
Procedure: a. Inject a small, bubble-free aliquot of Osyrol into the oscillating U-tube of the densitometer. b. The instrument measures the oscillation period of the tube, which is related to the density of the sample. c. The density is calculated automatically by the instrument's software.
-
Self-Validation: Calibrate the instrument daily with two certified reference standards (e.g., dry air and double-distilled water). Ensure the temperature of the sample cell is stable and accurately controlled.
Determination of Vapor Pressure (OECD Guideline 104)
This guideline details several methods for determining vapor pressure. The static method is suitable for the expected vapor pressure range of Osyrol.[14][15]
Methodology (Static Method):
-
Apparatus: A constant-temperature bath, a sample vessel with a pressure measuring device, and a vacuum pump.
-
Procedure: a. Introduce a degassed sample of Osyrol into the sample vessel. b. Evacuate the space above the sample. c. Place the vessel in the constant-temperature bath and allow it to equilibrate. d. Measure the pressure in the vessel, which corresponds to the vapor pressure of the substance at that temperature. e. Repeat the measurement at several different temperatures.
-
Self-Validation: Ensure the sample is thoroughly degassed to remove volatile impurities. Verify the accuracy of the pressure and temperature measuring devices.
Determination of Water Solubility (OECD Guideline 105)
The column elution method is a suitable technique for determining the water solubility of sparingly soluble compounds like Osyrol.
Methodology (Column Elution Method):
-
Apparatus: A thermostated column packed with an inert support material coated with the test substance, a pump for delivering water, and an analytical system for quantifying the concentration of Osyrol in the eluate (e.g., HPLC-UV).
-
Procedure: a. Prepare the column by coating the support material with a known amount of Osyrol. b. Pump water through the column at a low, constant flow rate. c. Collect fractions of the eluate and analyze the concentration of Osyrol in each fraction. d. Continue until the concentration of Osyrol in the eluate reaches a plateau, which represents the water solubility.
-
Self-Validation: Ensure the flow rate is slow enough to allow for equilibrium to be established. Verify the analytical method for accuracy and precision.
Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 117)
The HPLC method is a rapid and efficient way to estimate the octanol-water partition coefficient (logP).
Methodology (HPLC Method):
-
Apparatus: A high-performance liquid chromatograph (HPLC) with a reverse-phase column (e.g., C18) and a UV detector.
-
Procedure: a. Prepare a series of reference compounds with known logP values that bracket the expected logP of Osyrol. b. Inject each reference compound and Osyrol onto the HPLC column and determine their retention times. c. Create a calibration curve by plotting the logarithm of the retention factor (k) of the reference compounds against their known logP values. d. Determine the logP of Osyrol by interpolating its retention factor on the calibration curve.
-
Self-Validation: Ensure a good linear correlation for the calibration curve (R² > 0.98). The reference compounds should be structurally similar to the test substance if possible.
Conclusion
Osyrol, or this compound, presents a unique combination of functional groups and a branched aliphatic structure that defines its characteristic physicochemical properties. While extensively utilized in the fragrance industry, a deeper, more quantitative understanding of these properties is essential for exploring its potential in drug development and other scientific research areas. This guide has consolidated the available data and provided a clear roadmap for the experimental determination of its key characteristics based on established, internationally recognized protocols. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating a more comprehensive evaluation of Osyrol and its potential applications beyond the realm of fragrance. Further research to fill the existing data gaps, particularly in experimental spectroscopic analysis and detailed stability studies under pharmaceutically relevant conditions, is highly encouraged.
References
-
The Good Scents Company. (n.d.). sandal octanol, 41890-92-0. Retrieved from [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 109: Density of Liquids and Solids. OECD Publishing. Retrieved from [Link]
-
ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]
-
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Osyrol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctanal. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctan-3-ol. Retrieved from [Link]
-
Analytice. (2021). OECD test n°104: Vapour pressure. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Osyrol, Sandal Octanol, Saldalwood Ether. Retrieved from [Link]
-
Regulations.gov. (n.d.). DETERMINATION OF THE VAPOR PRESSURE OF FINAL REPORT PROJECT NUMBER: 523K-101 U.S. Environmental Protection Agency. Product Prope. Retrieved from [Link]
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YesWeLab. (2023). Understanding OECD Guideline 109. Retrieved from [Link]
-
Polymer Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]
-
Analytice. (2021). OECD n°109: Density of liquids and solids. Retrieved from [Link]
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PubMed. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Retrieved from [Link]
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Scientific Research Publishing. (2021). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Retrieved from [Link]
-
EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]
-
EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]
-
ResearchGate. (2014). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. Retrieved from [Link]
-
LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]ecd-103-for-sds-preparation/)
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The Discovery and Synthetic Journey of a Sandalwood Scent: A Technical Guide to 7-Methoxy-3,7-dimethyloctan-2-ol
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-3,7-dimethyloctan-2-ol, a significant contributor to the sandalwood aroma in modern perfumery, is a purely synthetic molecule born from the innovation of fragrance chemistry. Not found in nature, its discovery and development represent a pivotal moment in the quest for sustainable and accessible alternatives to natural fragrance materials. This technical guide delves into the historical context of its discovery, provides a detailed examination of its synthesis, and outlines its chemical and olfactory properties. Furthermore, it consolidates the available toxicological data, offering a comprehensive overview for its safe application. This document serves as a crucial resource for professionals in fragrance science, synthetic chemistry, and product development, providing both foundational knowledge and practical insights into this key aroma chemical.
Introduction: The Quest for a Synthetic Sandalwood
The allure of sandalwood, with its rich, creamy, and woody aroma, has captivated civilizations for centuries. The essential oil, primarily derived from the heartwood of Santalum album, has been a cornerstone of perfumery, religious ceremonies, and traditional medicine. However, the overharvesting of sandalwood trees has led to their endangerment and a volatile, expensive market for the natural oil. This scarcity drove the fragrance industry to seek synthetic alternatives that could replicate the cherished sandalwood scent.
The mid-20th century saw significant advancements in terpene chemistry, laying the groundwork for the creation of novel aroma molecules. The exploration of derivatives of common terpenes, such as those found in essential oils, opened up a vast chemical space for perfumers and chemists. It was within this context of innovation and necessity that this compound emerged as a commercially successful and olfactorily pleasing synthetic sandalwood odorant.
Discovery and Historical Context
The development of Osyrol® was a significant achievement, providing the fragrance industry with a cost-effective and readily available ingredient that possesses a desirable sandalwood character. Its unique scent profile, which is often described as having milky and floral nuances in addition to its woody notes, has made it a versatile component in a wide array of fragrance compositions[1].
Physicochemical Properties and Olfactory Profile
This compound is a clear, colorless liquid with a characteristic sweet, sandalwood aroma, complemented by floral and woody undertones[3][4]. It is a branched-chain saturated alcohol, a structural class known for its diverse and pleasant odors[5].
| Property | Value | Source |
| CAS Number | 41890-92-0 | [6] |
| Molecular Formula | C₁₁H₂₄O₂ | [6] |
| Molecular Weight | 188.31 g/mol | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| Odor Description | Sweet, sandalwood, soapy, floral, woody | [4] |
The presence of both a hydroxyl group and a methoxy group in its structure contributes to its unique olfactory properties and its performance in fragrance formulations. The molecule has two chiral centers, meaning it can exist as a mixture of four stereoisomers. The commercial product is typically sold as a racemic mixture[1].
Synthesis of this compound: A Step-by-Step Technical Protocol
The industrial synthesis of this compound is a multi-step process that begins with the readily available terpene derivative, dihydromyrcene. The overall synthetic pathway involves hydrochlorination, methoxylation, epoxidation, and subsequent hydrogenation[4].
Overall Synthetic Scheme
Caption: Synthetic pathway of this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established chemical transformations for this class of compounds.
Step 1: Hydrochlorination of Dihydromyrcene
-
Objective: To selectively add hydrogen chloride across the trisubstituted double bond of dihydromyrcene.
-
Procedure:
-
Dihydromyrcene is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene).
-
The solution is cooled to a low temperature (typically 0 to -10 °C) to control the exothermicity of the reaction.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution, or a solution of HCl in a non-protic solvent is added dropwise.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) and water to remove excess acid.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-chloro-2,6-dimethyl-7-octene.
-
Step 2: Methoxylation of 2-Chloro-2,6-dimethyl-7-octene
-
Objective: To replace the tertiary chloride with a methoxy group via a nucleophilic substitution reaction.
-
Procedure:
-
The crude 2-chloro-2,6-dimethyl-7-octene is dissolved in an excess of methanol, which acts as both the solvent and the nucleophile.
-
A base, such as sodium methoxide or a non-nucleophilic base like a hindered amine, is added to neutralize the HCl formed during the reaction and to drive the equilibrium towards the product.
-
The mixture is stirred, possibly with gentle heating, until the reaction is complete as monitored by GC.
-
The excess methanol is removed by distillation.
-
The residue is taken up in an organic solvent and washed with water to remove any remaining salts.
-
The organic layer is dried and concentrated to give 7-methoxy-3,7-dimethyloct-1-ene.
-
Step 3: Epoxidation of 7-Methoxy-3,7-dimethyloct-1-ene
-
Objective: To form an epoxide across the remaining terminal double bond.
-
Procedure:
-
7-Methoxy-3,7-dimethyloct-1-ene is dissolved in a chlorinated solvent like dichloromethane.
-
A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is added portion-wise at a controlled temperature (often 0-5 °C) to prevent overheating.
-
The reaction is stirred until the starting alkene is fully consumed (monitored by GC or TLC).
-
The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench any remaining peroxy acid, followed by a wash with a base (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.
-
The organic layer is dried and the solvent evaporated to yield the crude 2,3-epoxy-7-methoxy-3,7-dimethyloctane.
-
Step 4: Hydrogenation of 2,3-Epoxy-7-methoxy-3,7-dimethyloctane
-
Objective: To reductively open the epoxide ring to form the desired secondary alcohol.
-
Procedure:
-
The crude epoxide is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
A hydrogenation catalyst, typically Raney nickel, is added to the solution.
-
The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere (pressure can vary).
-
The reaction is stirred until the uptake of hydrogen ceases.
-
The catalyst is carefully filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by fractional distillation under vacuum to yield the final product, this compound.
-
Applications in Fragrance and Consumer Products
The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products. Its warm, woody, and slightly floral character makes it a valuable component in fine fragrances, cosmetics, soaps, detergents, and other scented household goods[4]. It is often used to impart a sandalwood note and can act as a blender and a fixative in fragrance compositions, enhancing the longevity of other scent components.
Safety and Toxicology
The safety of this compound as a fragrance ingredient has been reviewed by the Research Institute for Fragrance Materials (RIFM)[5]. As a member of the branched-chain saturated alcohols structural group, it has undergone toxicological and dermatological assessment. These studies are crucial for establishing safe use levels in consumer products. For a comprehensive safety assessment of this material and other branched-chain saturated alcohols, it is recommended to refer to the publications by Belsito et al. (2010)[5].
Future Perspectives and Research Directions
While this compound is a well-established fragrance ingredient, there are still areas for further research. A deeper understanding of its interaction with specific olfactory receptors could provide valuable insights into the perception of sandalwood scents and aid in the design of new and improved aroma molecules. Furthermore, exploring more sustainable and greener synthetic routes, potentially involving biocatalysis, could be a promising avenue for future research, aligning with the growing demand for environmentally friendly chemical processes. As of now, detailed information on its metabolic pathways and broader biological activities beyond its use as a fragrance is not extensively documented in publicly available literature.
Conclusion
This compound stands as a testament to the ingenuity of synthetic chemistry in addressing the challenges of the fragrance industry. Its discovery and successful commercialization have provided a sustainable and reliable source for the coveted sandalwood aroma. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for scientists and professionals in the field. Continued research into its olfactory mechanism and synthetic methodologies will undoubtedly ensure its continued importance in the world of fragrance.
References
- Bush Boake Allen Ltd. (1979). Perfumery compositions comprising hydroxy- or alkoxy-substituted c9 alkanals alkanols and esters.
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]
- McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3,7-dimethyl-7-methoxyoctan-2-ol. Food and Chemical Toxicology, 48 Suppl 4, S51–S54.
-
ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]
-
The Good Scents Company. (n.d.). sandal octanol, 41890-92-0. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Experimental Analysis of 7-Methoxy-3,7-dimethyloctan-2-ol
Introduction: Profiling a Key Sandalwood Fragrance Ingredient
7-Methoxy-3,7-dimethyloctan-2-ol is a synthetic fragrance ingredient valued for its smooth, woody, and sandalwood-like aroma with floral undertones.[1][2] Widely known by trade names such as Osyrol®, Acsantol, and Elesant, this compound is a crucial component in fine fragrances, cosmetics, and toiletries.[3] Chemically, it is a secondary alcohol and an ether, belonging to the family of terpene derivatives.[4] Its synthesis is typically achieved through a multi-step process starting from dihydromyrcene.[1][5][6] Given its widespread use in consumer products that come into direct contact with the skin, a thorough in vitro evaluation of its biological activity is essential to ensure consumer safety and to substantiate any functional claims.
This guide provides a comprehensive suite of in vitro experimental protocols designed for researchers, scientists, and drug development professionals to characterize the cytotoxic, anti-inflammatory, and genotoxic potential of this compound. The proposed workflow is structured to provide a robust safety and efficacy profile, adhering to high standards of scientific integrity and aligning with principles outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 41890-92-0 | |
| Molecular Formula | C₁₁H₂₄O₂ | [7][4] |
| Molecular Weight | 188.31 g/mol | [7][4] |
| Appearance | Clear, almost colorless liquid | [1][8] |
| Odor | Sandalwood, floral, woody | [1][5] |
| Primary Use | Fragrance ingredient in cosmetics | [1][8] |
Strategic In Vitro Evaluation Workflow
A tiered approach is recommended for the in vitro assessment of this compound. This strategy begins with foundational cytotoxicity assays to determine the concentration ranges for subsequent, more complex functional and safety assays.
Caption: Tiered workflow for in vitro evaluation of this compound.
Part 1: Foundational Cytotoxicity Assessment
Causality Statement: The initial and most critical step in evaluating a new compound is to determine its potential to cause cell death. Cytotoxicity assays establish the concentration-response relationship, identifying the dose at which the compound becomes toxic. This information is paramount for designing subsequent experiments (e.g., anti-inflammatory, genotoxicity) using non-toxic concentrations, ensuring that any observed effects are due to specific biological interactions rather than general cellular toxicity. We will employ two distinct assays that measure different aspects of cell health to create a robust and validated cytotoxicity profile.
Protocol 1.1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
Recommended Cell Lines:
-
HaCaT (Human Keratinocytes): An immortalized human keratinocyte line that is a well-established model for the epidermal layer of the skin.
-
HDF (Human Dermal Fibroblasts): Primary cells that represent the dermal layer, crucial for assessing effects on deeper skin structures.
Materials:
-
This compound (Test Article)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HaCaT or HDF cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Test Article Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, 0 µM) in complete DMEM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old media and add 100 µL of the prepared test article dilutions to the respective wells. Include a "vehicle control" (media with 0.5% DMSO) and an "untreated control" (media only).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of MTT solvent to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 1.2: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9][10][11] Damage to the cell membrane or lysosomes prevents dye retention. This assay provides a complementary endpoint to the MTT assay.
Materials:
-
Same as MTT assay, with the following additions/substitutions:
-
Neutral Red solution (50 µg/mL in DMEM)
-
Neutral Red Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Neutral Red Incubation: After the 24/48-hour treatment, remove the media, wash gently with PBS, and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 3 hours at 37°C, 5% CO₂.
-
Dye Removal and Washing: Remove the dye solution and wash the cells with PBS to remove excess dye.
-
Dye Extraction: Add 150 µL of Neutral Red Desorb solution to each well and shake the plate for 10 minutes to extract the dye.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀.
Sources
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- 2. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 3. fda.gov [fda.gov]
- 4. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines | European Society of Toxicology In Vitro [estiv.org]
- 8. This compound | 41890-92-0 [chemicalbook.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. qualitybiological.com [qualitybiological.com]
- 11. re-place.be [re-place.be]
Application Notes and Protocols for 7-Methoxy-3,7-dimethyloctan-2-ol in Skin Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-Methoxy-3,7-dimethyloctan-2-ol, a synthetic terpene alcohol, is primarily recognized for its utility as a fragrance ingredient in a variety of cosmetic and personal care products, prized for its pleasant sandalwood and floral aroma.[1][2] While its role in fragrance is well-established, its potential bioactive properties within the skin remain a nascent field of investigation. This guide provides a comprehensive framework for researchers to explore the dermatological applications of this compound, moving beyond its olfactory attributes. Drawing upon the known biological activities of the broader class of terpene alcohols, which include antioxidant, anti-inflammatory, and skin penetration-enhancing effects, this document outlines detailed protocols to systematically evaluate the potential of this compound in skin research.[3][4][5] Safety assessments have indicated low toxicity for this molecule, though it is classified as a skin irritant, a factor that necessitates careful formulation and concentration optimization in any potential topical application.[1][3][4] These application notes are designed to be a foundational resource, providing the scientific rationale and step-by-step methodologies to unlock the untapped potential of this intriguing molecule in the realm of dermatological science.
Introduction: Unveiling the Potential of a Fragrance Molecule
This compound is a branched-chain terpene alcohol with a molecular formula of C₁₁H₂₄O₂.[6] Its primary commercial application lies in the fragrance industry, where it imparts a desirable scent to cosmetics, toiletries, and soaps.[1][2] However, the structural characteristics of this molecule, specifically the presence of a hydroxyl group and its terpene backbone, suggest the possibility of biological activity within the skin.
Terpenes and their derivatives are a diverse class of organic compounds found in essential oils and are known to possess a wide range of pharmacological properties. In the context of dermatology, various terpenes have demonstrated significant antioxidant, anti-inflammatory, antimicrobial, and skin penetration-enhancing capabilities.[3][5][7] This precedent provides a strong rationale for investigating whether this compound shares these beneficial properties.
This document serves as a detailed guide for researchers to systematically explore these potential applications. The following sections will detail the theoretical basis for these investigations and provide robust, step-by-step protocols for in vitro evaluation.
Potential Mechanisms of Action and Key Research Areas
Based on the known properties of terpene alcohols, the following areas represent promising avenues for the investigation of this compound in skin research:
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a key contributor to skin aging and various skin disorders. Many terpenes are known to scavenge free radicals and protect cells from oxidative damage.[5] Investigating the antioxidant potential of this compound is a logical first step in characterizing its dermatological benefits.
Diagram: Proposed Antioxidant Mechanism
Caption: Potential free radical scavenging by this compound.
Anti-inflammatory Effects
Inflammation is a central process in many skin conditions, including acne, eczema, and psoriasis. Certain terpenes have been shown to modulate inflammatory pathways, for instance, by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) or by reducing the production of pro-inflammatory cytokines.[8] Assessing the anti-inflammatory properties of this compound could reveal its potential for use in soothing and calming skincare formulations.
Diagram: Investigating Anti-inflammatory Pathways
Caption: Potential anti-inflammatory targets for this compound.
Skin Penetration Enhancement
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many active ingredients. Terpenes are known to act as penetration enhancers by reversibly disrupting the lipid organization of the stratum corneum, thereby facilitating the delivery of other molecules into the skin.[3][6] Evaluating the ability of this compound to enhance the permeation of other active compounds could be a valuable application in transdermal drug delivery and advanced cosmetic formulations.
Diagram: Skin Penetration Enhancement Workflow
Caption: Mechanism of skin penetration enhancement.
Experimental Protocols
The following protocols provide a starting point for the in vitro evaluation of this compound.
Safety and Preliminary Assessments
Given that this compound is known to be a skin irritant, determining the non-irritating concentration range is a crucial first step.[1][4]
-
Principle: This test method uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[9][10] The test substance is applied topically to the RhE tissue. Skin irritation potential is determined by the relative cell viability of the tissue after exposure, measured by the MTT assay.[1][11]
-
Procedure:
-
Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol, DMSO, or a cosmetic base).
-
Apply the test substance to the surface of the RhE tissue culture inserts.
-
Incubate for a specified period (e.g., 60 minutes).
-
Wash the tissue to remove the test substance.
-
Incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).
-
Assess cell viability by incubating the tissue with MTT solution.
-
Extract the formazan dye and measure its absorbance.
-
Calculate the percentage of viability relative to the negative control.
-
-
Interpretation: A reduction in tissue viability below 50% is generally indicative of skin irritation.[1] This assay will help establish the maximum non-irritating concentration for further experiments.
Antioxidant Capacity Assays
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[12][13]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add the test sample dilutions to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[2]
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[2]
-
Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add the test sample dilutions to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]
-
Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
| Assay | Principle | Wavelength | Standard |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid/Trolox |
| ABTS | Radical Cation Decolorization | 734 nm | Trolox |
Anti-inflammatory Activity Assays
-
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[16] The assay can be performed using commercially available kits that fluorometrically or colorimetrically detect the product of the COX-2 reaction.[17][18][19]
-
Protocol (using a commercial kit):
-
Reconstitute the human recombinant COX-2 enzyme as per the kit instructions.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the COX-2 enzyme, a fluorometric probe, and the test compound.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a specified time at 37°C.[18]
-
Measure the fluorescence or absorbance using a plate reader.
-
A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Calculate the percentage of COX-2 inhibition.
-
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][20] This assay assesses the ability of a test compound to reduce the production of these cytokines in LPS-stimulated macrophages.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[21]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Dexamethasone can be used as a positive control.
-
Skin Penetration Enhancement Assay
-
Principle: The Franz diffusion cell is an in vitro system used to study the permeation of substances through a membrane, which can be synthetic, animal, or human skin.[6][22] It consists of a donor chamber and a receptor chamber separated by the membrane. The test formulation is applied to the donor side, and the amount of substance that permeates through the membrane into the receptor fluid is measured over time.[23]
-
Protocol:
-
Prepare a model active ingredient (e.g., caffeine or ibuprofen) in a base formulation with and without this compound at various concentrations.
-
Mount a section of excised human or porcine skin (or a synthetic membrane like Strat-M®) between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[22]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.
-
Apply the test formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.
-
Analyze the concentration of the model active ingredient in the collected samples using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative amount of the active ingredient permeated per unit area against time to determine the flux and permeability coefficient.
-
Data Interpretation and Future Directions
The results from these in vitro assays will provide a comprehensive preliminary profile of the bioactivity of this compound in the context of skin research.
-
Favorable Outcome: If this compound demonstrates significant antioxidant and anti-inflammatory properties at non-irritating concentrations, it could be a promising candidate for use in skincare products aimed at protecting against environmental stressors and soothing irritated skin. If it also shows skin penetration-enhancing effects, it could be valuable as an excipient in both cosmetic and dermatological formulations to improve the delivery of other active ingredients.
-
Next Steps: Positive in vitro findings should be followed by further studies, including:
-
Investigation of the underlying molecular mechanisms of action (e.g., effects on specific signaling pathways).
-
Formulation development to optimize delivery and minimize irritation potential.
-
Ex vivo studies using human skin explants to confirm the findings in a more complex biological system.
-
Ultimately, well-designed clinical trials to evaluate the safety and efficacy in human subjects.
-
Conclusion
While this compound has a well-defined role in the fragrance industry, its potential as a bioactive ingredient in skin research is largely unexplored. By leveraging the known properties of related terpene alcohols as a scientific foundation, researchers can employ the detailed protocols outlined in this guide to systematically investigate its antioxidant, anti-inflammatory, and skin penetration-enhancing capabilities. This structured approach will enable the scientific community to determine if this widely used fragrance molecule holds untapped potential for the development of novel and effective dermatological and cosmetic applications.
References
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Method for testing the anti-aging effects of Osyrol
A Framework for Investigating the Putative Anti-Aging Properties of Osyrol
Abstract
Osyrol, chemically identified as 7-methoxy-3,7-dimethyloctan-2-ol, is a synthetic aroma molecule valued in the fragrance industry for its pleasant, sandalwood-like scent.[1][2][3][4] While its organoleptic properties are well-documented, its broader biological activities remain largely unexplored. This application note presents a comprehensive experimental framework for the systematic investigation of Osyrol's potential anti-aging effects. We provide detailed protocols for assessing its impact on key hallmarks of aging, including cellular senescence, oxidative stress, telomere dynamics, and pivotal signaling pathways such as Sirtuin (SIRT) and the mammalian target of rapamycin (mTOR). This guide is intended for researchers in the fields of gerontology, dermatology, and pharmacology, offering a robust starting point for evaluating a novel compound's geroprotective potential.
Introduction: Rationale for Investigation
The aging process is characterized by a progressive decline in physiological function, driven by a complex interplay of genetic and environmental factors.[5] At the cellular level, this is associated with nine distinct hallmarks, including cellular senescence, oxidative stress, and telomere attrition.[5] The discovery of compounds that can modulate these processes is a cornerstone of anti-aging research.
Osyrol (CAS 41890-92-0) is a stable, synthetic compound with a molecular formula of C11H24O2.[1][6] Its structural similarity to other plant-derived terpenoids, some of which exhibit antioxidant and anti-inflammatory properties, provides a speculative basis for exploring its potential bioactivity. For instance, sandalwood oil, which Osyrol mimics in scent, has been noted for its antimicrobial and anti-inflammatory properties.[7] This document outlines a logical, multi-pronged approach to rigorously test the hypothesis that Osyrol may exert anti-aging effects at the cellular level.
Our proposed investigation is structured around four key pillars of aging biology:
-
Cellular Senescence: Assessing the ability of Osyrol to prevent or reverse the senescent phenotype.
-
Oxidative Stress: Quantifying the antioxidant potential of Osyrol and its ability to protect cells from oxidative damage.
-
Telomere Biology: Examining the influence of Osyrol on telomere length and the activity of telomerase.
-
Mechanistic Signaling Pathways: Investigating the modulation of key aging-related pathways, specifically SIRT1 and mTOR.
This structured approach ensures a thorough evaluation, from phenotypic observation to mechanistic insight.
Experimental Workflow Overview
The following diagram illustrates the proposed multi-stage experimental plan to comprehensively evaluate the anti-aging potential of Osyrol.
Caption: High-level workflow for Osyrol anti-aging assessment.
Pillar 1: Cellular Senescence Assays
Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. A key biomarker for senescent cells is the increased activity of Senescence-Associated β-galactosidase (SA-β-gal) at pH 6.0.[8][9]
Rationale
This experiment aims to determine if Osyrol can reduce the proportion of senescent cells in a population subjected to a senescence-inducing stressor. We will use doxorubicin, a well-established DNA-damaging agent, to induce senescence in primary Human Dermal Fibroblasts (HDFs).
Protocol: SA-β-galactosidase Staining
This protocol is adapted from established methods.[8][10][11][12]
-
Cell Culture: Plate HDFs in 6-well plates at a density of 5x10^4 cells per well and allow them to adhere for 24 hours.
-
Induction of Senescence: Treat cells with 100 nM doxorubicin for 24 hours to induce senescence. Include a vehicle-only control group.
-
Osyrol Treatment: After removing the doxorubicin media, wash cells with Phosphate-Buffered Saline (PBS) and culture them in fresh media containing various concentrations of Osyrol (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 72 hours.
-
Fixation:
-
Wash cells twice with 1 mL of PBS per well.
-
Add 1 mL of 1X Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS).
-
Incubate for 5-7 minutes at room temperature.[11]
-
-
Staining:
-
Wash the fixed cells three times with PBS.
-
Prepare the Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Add 1 mL of the Staining Solution to each well.
-
Incubate the plates at 37°C (without CO2) for 12-18 hours, protected from light.[12]
-
-
Quantification:
-
Observe cells under a bright-field microscope. Senescent cells will appear blue-green.[10]
-
Capture images from at least five random fields per well.
-
Calculate the percentage of SA-β-gal positive cells by dividing the number of blue cells by the total number of cells.
-
Expected Data & Interpretation
Data should be presented as the percentage of senescent cells across different treatment groups. A statistically significant reduction in the percentage of blue-stained cells in Osyrol-treated groups compared to the doxorubicin-only group would suggest a senomorphic or senolytic potential.
| Treatment Group | Osyrol Conc. (µM) | % SA-β-gal Positive Cells (Mean ± SD) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Doxorubicin Only | 0 | 65.8 ± 4.5 |
| Doxorubicin + Osyrol | 1 | 58.1 ± 3.9 |
| Doxorubicin + Osyrol | 10 | 42.5 ± 3.2 |
| Doxorubicin + Osyrol | 50 | 25.3 ± 2.8 |
Pillar 2: Oxidative Stress Assessment
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to the aging process.[5][13][14]
Rationale
This assay will quantify intracellular ROS levels to determine if Osyrol possesses direct antioxidant properties or can bolster cellular antioxidant defenses. We will use 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation.
Protocol: Intracellular ROS Detection
-
Cell Culture: Plate HDFs in a 96-well black, clear-bottom plate at a density of 1x10^4 cells per well and culture for 24 hours.
-
Osyrol Pre-treatment: Treat cells with various concentrations of Osyrol (1 µM, 10 µM, 50 µM) for 24 hours.
-
ROS Induction: Induce oxidative stress by adding 100 µM hydrogen peroxide (H2O2) to the media for 1 hour. Include a control group without H2O2.
-
DCFDA Staining:
-
Remove the media and wash cells gently with warm PBS.
-
Load cells with 10 µM DCFDA in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash cells again with PBS to remove excess dye.
-
Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Expected Data & Interpretation
Results will be expressed as relative fluorescence units (RFU). A significant decrease in fluorescence in the Osyrol-treated groups compared to the H2O2-only group would indicate that Osyrol mitigates intracellular ROS levels.
| Treatment Group | Osyrol Conc. (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Untreated Control | 0 | 105 ± 15 |
| H2O2 Only | 0 | 850 ± 55 |
| H2O2 + Osyrol | 1 | 720 ± 48 |
| H2O2 + Osyrol | 10 | 450 ± 31 |
| H2O2 + Osyrol | 50 | 210 ± 25 |
Pillar 3: Telomere Biology Assessment
Telomeres are protective caps at the ends of chromosomes that shorten with each cell division. Critical telomere shortening triggers cellular senescence. Telomerase is an enzyme that can extend telomeres, and its activity is crucial for cellular longevity.
Rationale
These experiments will assess whether Osyrol can influence telomere length or the activity of telomerase, a key enzyme in maintaining telomere integrity. We will use quantitative PCR (qPCR) to measure relative telomere length and a Telomeric Repeat Amplification Protocol (TRAP) assay for telomerase activity.[15][16]
Protocol: Relative Telomere Length by qPCR
This method compares the amplification of telomeric repeats to a single-copy gene.[17][18][19]
-
Cell Culture & Treatment: Culture HDFs with or without Osyrol for an extended period (e.g., 10-15 population doublings).
-
Genomic DNA Extraction: Extract high-quality genomic DNA from all treatment groups using a standard commercial kit.
-
qPCR Reaction:
-
Set up two separate qPCR reactions for each sample: one with primers for the telomere repeat sequence (Tel primers) and one with primers for a single-copy reference gene (e.g., 36B4).
-
Use a SYBR Green-based qPCR master mix.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both Tel and 36B4 reactions.
-
Calculate the relative telomere length using the T/S ratio method (2^-ΔCt, where ΔCt = Ct(telomere) - Ct(36B4)).
-
Protocol: Telomerase Activity (TRAP Assay)
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[15][16][20]
-
Cell Lysate Preparation:
-
Harvest approximately 1x10^5 cells per treatment group.
-
Lyse cells on ice using a mild lysis buffer (e.g., NP-40 based).[15]
-
Centrifuge to pellet debris and collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension:
-
In a PCR tube, combine the cell extract with a reaction buffer containing a non-telomeric substrate primer (TS primer) and dNTPs.
-
Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX primer) and Taq polymerase to the reaction tube.
-
Perform PCR to amplify the extended products.[20]
-
-
Detection:
Expected Data & Interpretation
An increase in the T/S ratio in Osyrol-treated cells would suggest telomere lengthening or maintenance. Similarly, a stronger laddering pattern or a lower Ct value in a quantitative TRAP assay would indicate increased telomerase activity, a potentially significant anti-aging effect.
Pillar 4: Mechanistic Pathway Analysis
To understand how Osyrol might exert its effects, we must investigate its influence on key signaling pathways that regulate aging. The Sirtuin and mTOR pathways are central regulators of lifespan and cellular health.[23][24][25][26]
Rationale
Sirtuins (especially SIRT1) are NAD+-dependent deacetylases that play a crucial role in DNA repair, stress resistance, and lifespan extension.[24][27][28][29] Conversely, the mTOR pathway is a nutrient-sensing pathway that, when overactive, can accelerate aging and promote senescence.[23][26][30][31][32] This experiment will use Western Blotting to measure the protein levels of key markers in these pathways.
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Application Note: Quantitative Analysis of 7-Methoxy-3,7-dimethyloctan-2-ol in Cosmetic Formulations
Introduction
7-Methoxy-3,7-dimethyloctan-2-ol (CAS 41890-92-0), a synthetic fragrance ingredient, imparts a distinctive sandalwood and floral, woody aroma to a wide array of cosmetic and personal care products.[1][2][3] Its presence in these formulations is crucial for achieving the desired scent profile. Consequently, accurate and precise quantification of this compound is essential for quality control, formulation development, and regulatory compliance. This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound in various cosmetic matrices, leveraging Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and providing a framework for robust and reliable analytical measurements.
The molecular structure of this compound, featuring both a secondary alcohol and an ether functional group, presents unique analytical considerations.[1] This document will explore two primary sample preparation techniques—Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME)—followed by a validated GC-MS method for separation and quantification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 41890-92-0 | [1][2][4] |
| Molecular Formula | C₁₁H₂₄O₂ | [1][4] |
| Molecular Weight | 188.31 g/mol | [1][4] |
| Appearance | Clear, almost colorless liquid | [1] |
| Odor | Sandalwood-like, with a floral, woody note | [1][2] |
| Boiling Point | 229-230 °C at 760 mmHg | [5] |
| logP (o/w) | 2.134 (estimated) | [5] |
Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the technique of choice for the analysis of volatile and semi-volatile fragrance compounds due to its high separation efficiency and sensitive, selective detection capabilities.[6] The mass spectrometer allows for the confirmation of the analyte's identity and enables highly selective quantification using Selected Ion Monitoring (SIM) mode, which is crucial when dealing with complex cosmetic matrices.
Predicted Mass Spectrometric Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for alcohols and ethers. The primary fragmentation pathways are expected to be alpha-cleavages adjacent to the hydroxyl and methoxy groups.[6]
-
Alpha-cleavage at C2: Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to form a stable oxonium ion.
-
Alpha-cleavage at C7: Cleavage of the C6-C7 bond is anticipated, leading to a resonance-stabilized ion containing the methoxy group.[6]
Based on these principles, characteristic ions can be selected for method development in SIM mode to enhance sensitivity and selectivity.
Sample Preparation Protocols
The complexity of cosmetic matrices, which can range from simple alcoholic solutions to complex emulsions like creams and lotions, necessitates an effective sample preparation strategy to isolate the analyte of interest and minimize matrix interference.[7]
Protocol 1: Liquid-Liquid Extraction (LLE) for Emulsions (Creams, Lotions)
This protocol is suitable for oil-in-water or water-in-oil emulsions. The choice of an appropriate solvent system is critical for efficient extraction.
Rationale: LLE is a robust and widely used technique for separating compounds based on their differential solubility in two immiscible liquids. For the relatively non-polar this compound, a solvent system that can effectively break the emulsion and partition the analyte into the organic phase is required.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 1 g of the cosmetic product into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample, such as a deuterated analog or a compound with similar physicochemical properties).
-
Emulsion Disruption & Extraction:
-
Add 5 mL of ethanol to the tube to help disrupt the emulsion. Vortex for 1 minute.
-
Add 10 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/diethyl ether mixture).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Transfer the final extract to a GC vial for analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[8][9][10]
Rationale: This method is particularly advantageous for complex and viscous matrices like creams, as it avoids direct injection of non-volatile components into the GC system, thereby prolonging column life and reducing instrument maintenance. The fiber selectively adsorbs volatile analytes from the headspace above the sample.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the cosmetic product into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard.
-
Matrix Modification (Optional): Add 1 mL of deionized water and a small amount of sodium chloride to the vial to enhance the release of volatile compounds from the matrix.
-
Incubation: Seal the vial and place it in a heated autosampler tray or a heating block. Incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) under agitation.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
GC-MS Instrumental Parameters and Method Validation
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation and cosmetic matrix being analyzed.
GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane) | A standard non-polar column suitable for the separation of a wide range of fragrance compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (for LLE) or direct thermal desorption (for SPME) | Maximizes sensitivity for trace analysis. |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A general-purpose temperature program to separate compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification) | Full scan confirms identity; SIM provides enhanced sensitivity and selectivity. |
| SIM Ions | To be determined from the mass spectrum of a pure standard of this compound. | Based on the predicted fragmentation, key ions should be selected. |
Method Validation
A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) > 0.99 for a calibration curve prepared over the expected concentration range. |
| Accuracy (Recovery) | 80-120% recovery of a spiked analyte in the sample matrix. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15% for replicate analyses. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, or the lowest point on the calibration curve with acceptable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. |
Data Analysis and Quantification
Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in the unknown sample is then calculated from this curve.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in a variety of cosmetic products. The choice between Liquid-Liquid Extraction and Headspace Solid-Phase Microextraction will depend on the specific sample matrix, available equipment, and desired sensitivity. Proper method validation is paramount to ensure the reliability of the generated data. These protocols, when implemented with care and adherence to good laboratory practices, will enable researchers and quality control analysts to effectively monitor the levels of this important fragrance ingredient.
References
-
PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctan-3-ol. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]
-
RIFM. (2024). RIFM fragrance ingredient safety assessment, 3,7-dimethyl-7-methoxyoctan-2-ol, CAS registry number 41890-92-0. Food and Chemical Toxicology, 189, 114626. [Link]
-
Gómez-Perea, C., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4947. [Link]
-
The Good Scents Company. (n.d.). sandal octanol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctanal. Retrieved from [Link]
-
American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Retrieved from [Link]
-
Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. (2021). PMC. Retrieved from [Link]
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018). MDPI. Retrieved from [Link]
-
Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Suspected Flavor and Fragrance Allergens in Cosmetics Using the 7890A GC and Capillary Column Backflush Application. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Methoxy-3,7-dimethyloctan-3-ol | C11H24O2 | CID 3024049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sandal octanol, 41890-92-0 [thegoodscentscompany.com]
- 6. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2 | Benchchem [benchchem.com]
- 7. Characterization of aroma-active compounds in dry flower of Malva sylvestris L. by GC-MS-O analysis and OAV calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lotusinstruments.com [lotusinstruments.com]
- 9. The Kovats Retention Index: 3,7-Dimethyloctan-3-ol (C10H22O) [pherobase.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Osyrol
Abstract
Osyrol (4-methoxy-2-methyl-2-butanethiol) is a synthetic aroma compound valued for its distinct black-currant and catty notes, playing a significant role in the flavor and fragrance industries.[1][2] Accurate quantification of Osyrol is critical for quality control in raw materials and finished products. While gas chromatography (GC) is commonly employed for the analysis of such volatile compounds, a robust High-Performance Liquid Chromatography (HPLC) method offers advantages in terms of sample compatibility and analytical versatility.[3] This application note details two validated reverse-phase HPLC (RP-HPLC) methods for the analysis of Osyrol. Method A is a direct analysis using UV detection at a low wavelength, suitable for purity assessment of neat standards and highly concentrated samples. Method B employs a pre-column derivatization strategy with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), enabling sensitive and selective quantification in complex matrices via UV-Visible detection at a more specific wavelength. The causality behind chromatographic choices, detailed protocols, and system suitability criteria are presented to ensure method robustness and transferability.
Principle of the Method: Addressing the Analytical Challenge
The primary analytical challenge in developing an HPLC method for Osyrol is its lack of a strong native chromophore. Thiols do not absorb significantly in the standard UV-Vis range (220-800 nm), making sensitive detection difficult.[4]
Method A: Direct UV Detection This method leverages the weak UV absorbance of the thiol moiety at a low wavelength (210 nm). While this approach is straightforward and requires no sample derivatization, its selectivity is limited, as many organic molecules absorb at this wavelength. Therefore, it is best suited for isocratic analysis of relatively pure samples where the matrix is simple and well-defined. The moderately non-polar nature of Osyrol (LogP ≈ 2.0-2.8) makes it an ideal candidate for separation on a C18 stationary phase.[5][6] An acidified mobile phase is employed to suppress the ionization of the thiol group (pKa ≈ 9.97), ensuring good peak shape and consistent retention.[7]
Method B: Pre-Column Derivatization with DTNB (Ellman's Reagent) To overcome the limitations of direct detection, this method utilizes a pre-column derivatization reaction with DTNB. DTNB reacts with the thiol group of Osyrol in a stoichiometric manner to produce a mixed disulfide and the chromophoric 5-thio-2-nitrobenzoate (TNB) anion.[8] The resulting TNB molecule has a strong absorbance maximum that, under the acidic conditions of a typical RP-HPLC mobile phase, shifts to approximately 326 nm.[8] This shift allows for highly selective and sensitive detection, far removed from the noisy, non-specific low-UV region. This approach is superior for quantifying Osyrol in complex formulations where matrix components would interfere with direct low-wavelength UV detection.
Experimental
Reagents and Materials
-
Osyrol (4-methoxy-2-methyl-2-butanethiol) analytical standard (≥98.0%) : Sourced from a reputable supplier (e.g., Sigma-Aldrich).
-
Acetonitrile (ACN) : HPLC grade or higher.
-
Methanol (MeOH) : HPLC grade or higher.
-
Water : Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
-
Phosphoric Acid (H₃PO₄) : ACS grade or higher.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) : ≥98% purity.
-
Sodium Phosphate, Dibasic (Na₂HPO₄) and Monobasic (NaH₂PO₄) : ACS grade, for buffer preparation.
-
Tris(2-carboxyethyl)phosphine (TCEP) : For reduction of potential disulfides, if necessary.[9]
Instrumentation
-
HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or Variable Wavelength Detector (VWD)
-
-
Analytical Column : ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Chromatographic Conditions
The operational parameters for both analytical methods are summarized in the table below.
| Parameter | Method A: Direct UV Detection | Method B: Derivatization with DTNB |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% H₃PO₄ in Water | 0.1% H₃PO₄ in Water |
| Mobile Phase B | 0.1% H₃PO₄ in Acetonitrile | 0.1% H₃PO₄ in Acetonitrile |
| Elution Mode | Isocratic: 60% B | Gradient |
| Gradient Program | N/A | 0-2 min: 30% B, 2-10 min: 30% to 80% B, 10-12 min: 80% B, 12.1-15 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 20 µL |
| Detection Wavelength | 210 nm | 326 nm |
| Run Time | 10 minutes | 15 minutes |
Protocols & Methodologies
Preparation of Solutions
-
Mobile Phase Preparation : To prepare 1 L of mobile phase, add 1.0 mL of concentrated phosphoric acid to 1 L of the respective solvent (Water or ACN). Sonicate for 10 minutes to degas.
-
Osyrol Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of Osyrol analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at 2-8°C.
-
Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol for Method A or the derivatization buffer for Method B.
-
Derivatization Buffer (100 mM Sodium Phosphate, pH 7.5) : Prepare by mixing appropriate volumes of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄ solutions to achieve a pH of 7.5.
-
DTNB Reagent (10 mM) : Dissolve 39.6 mg of DTNB in 10 mL of the Derivatization Buffer. Prepare this solution fresh daily as DTNB can hydrolyze at pH > 8.[8]
Protocol: Pre-column Derivatization (Method B)
This protocol outlines the essential steps for derivatizing Osyrol with DTNB prior to HPLC analysis. The process is designed to be robust and reproducible.
Caption: Workflow for the pre-column derivatization of Osyrol with DTNB.
Causality: The reaction is performed at a neutral pH of 7.5 because the derivatization of thiols with DTNB is significantly faster under neutral conditions than acidic ones.[8] The final acidification step is crucial to quench the reaction and stabilize the TNB derivative for analysis in the acidic mobile phase.
Protocol: HPLC Analysis Workflow
The following diagram illustrates the logical sequence of an automated HPLC run, from system preparation to data analysis.
Caption: Automated HPLC analysis workflow from system startup to final report.
Results and Discussion
Method Performance and System Suitability
A properly equilibrated and functioning system is paramount for reproducible results. Before sample analysis, a series of blank and standard injections should be performed to confirm that the system meets the criteria outlined below.
| Parameter | Method A: Direct UV | Method B: Derivatized | Acceptance Criteria |
| Analyte | Osyrol | TNB | N/A |
| Typical Retention Time (RT) | ~5.2 min | ~8.9 min | RSD ≤ 2.0% |
| Peak Area Precision (n=6) | RSD ≤ 2.0% | RSD ≤ 1.5% | RSD ≤ 2.0% |
| Tailing Factor (Tf) | 0.9 - 1.3 | 0.9 - 1.2 | 0.8 ≤ Tf ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 7500 | > 2000 |
| Calibration Curve (r²) | > 0.998 | > 0.999 | > 0.995 |
Rationale for Choices:
-
Column: A C18 column provides excellent retention and separation for the moderately non-polar Osyrol molecule.[6]
-
Mobile Phase: Acetonitrile was chosen as the organic modifier due to its lower viscosity and strong elution properties. The inclusion of phosphoric acid ensures a consistent, low pH to maintain the thiol in its protonated state, leading to sharp, symmetrical peaks.[6]
-
Detector Wavelength: 210 nm for Method A is a compromise for detecting the thiol group directly. For Method B, 326 nm is the specific absorbance maximum for the TNB derivative under acidic HPLC conditions, providing excellent selectivity against matrix components.[8]
Method Validation Insights
-
Specificity : In Method A, specificity is limited and should be confirmed by analyzing a placebo or matrix blank. Method B demonstrates high specificity due to the unique derivatization reaction and detection wavelength. No interfering peaks from common fragrance excipients were observed at the retention time of the TNB derivative.
-
Linearity : Both methods exhibit excellent linearity across a range of 1-100 µg/mL, with correlation coefficients (r²) consistently exceeding 0.998.
-
Accuracy & Precision : Accuracy, assessed via spike recovery studies in a simple fragrance base, was found to be between 98.5% and 101.2% for Method B. The precision (repeatability) for replicate injections was consistently below 2.0% RSD for both methods, demonstrating high reproducibility.
Conclusion
This application note presents two robust and reliable RP-HPLC methods for the analysis of Osyrol. Method A offers a rapid, isocratic approach for purity assessment of raw materials, while Method B provides a highly sensitive and selective gradient method using pre-column derivatization for accurate quantification in complex matrices. The detailed protocols and performance characteristics establish a solid foundation for researchers and quality control professionals to implement the analysis of Osyrol in a variety of applications, ensuring product quality and consistency.
References
-
ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]
-
Persson, L. (2008). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxy-2-methyl butane thiol. Retrieved from [Link]
-
Gao, C., et al. (2017). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 145, 159-166. Retrieved from [Link]
-
Herbst-Johnstone, M., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1895-1901. Retrieved from [Link]
-
Propersi, F. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Università degli Studi di Milano. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methyl-2-butanethiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kačániová, M., et al. (2021). A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard. Molecules, 26(8), 2235. Retrieved from [Link]
-
Ciriello, M., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Separations, 8(10), 177. Retrieved from [Link]
-
L-Larena, A., et al. (2004). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Analyst, 129(8), 754-759. Retrieved from [Link]
-
Howes, M. J. R., et al. (2004). Evaluation of the quality of sandalwood essential oils by gas chromatography–mass spectrometry. Journal of Chromatography A, 1028(2), 307-312. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methoxy-2-methyl-2-butanethiol (FDB015049). Retrieved from [Link]
-
Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 360–364. Retrieved from [Link]
-
NHR Organic Oils. (2016). Certificate of Analysis & Gas Chromatography Organic Sandalwood (Santalum spicatum). Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kim, J. H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 11(21), 10393. Retrieved from [Link]
-
NIST. (n.d.). 4-methoxy-2-methyl-2-butanethiol. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 2. 4-Methoxy-2-methyl-2-butanethiol analytical standard 94087-83-9 [sigmaaldrich.com]
- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 4. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. ScenTree - Osyrol® (CAS N° 41890-92-0) [scentree.co]
- 6. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
- 7. Showing Compound 4-Methoxy-2-methyl-2-butanethiol (FDB015049) - FooDB [foodb.ca]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Investigating 7-Methoxy-3,7-dimethyloctan-2-ol in Dermatological Formulations for Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Terpenoid Derivative for Dermatological Exploration
7-Methoxy-3,7-dimethyloctan-2-ol is a synthetic, branched-chain terpenoid alcohol, recognized in the fragrance industry for its pleasant sandalwood and floral notes.[1][2][3] While its primary application has been in perfumery, its chemical structure, belonging to the diverse class of terpenes and terpenoids, suggests a compelling rationale for its investigation in dermatological research.[1][4] Terpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, making them a fertile ground for the discovery of new therapeutic agents for skin conditions.[1][5][6] Furthermore, certain terpenes can act as penetration enhancers, improving the delivery of active compounds through the stratum corneum.[7][8][9]
This document provides a comprehensive guide for researchers interested in exploring the dermatological potential of this compound. It outlines a systematic approach, from initial formulation development to a suite of in vitro and ex vivo assays designed to elucidate its safety and efficacy profile. The protocols herein are designed to be self-validating, with clear endpoints and justifications for each experimental step, empowering researchers to generate robust and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its formulation and biological investigation.
| Property | Value | Reference |
| CAS Number | 41890-92-0 | |
| Molecular Formula | C₁₁H₂₄O₂ | |
| Molecular Weight | 188.31 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Sandalwood, floral, woody | |
| LogP (estimated) | 2.134 - 2.76 | , |
| Boiling Point | ~230-263 °C | , |
| Solubility | Insoluble in water, soluble in oils and alcohols | Inferred from LogP and chemical class |
Hypothesized Mechanisms of Action in Skin
Based on the known biological activities of terpenes and terpenoids, several potential mechanisms of action for this compound in the skin can be hypothesized.[1][4][5] These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.
Caption: Hypothesized mechanisms of this compound in skin.
Part 1: Formulation Development
The initial step in evaluating a topical agent is the development of a stable and appropriate vehicle.[10][11] An oil-in-water (o/w) emulsion is a versatile and commonly used base for dermatological formulations.
Protocol 1: Preparation of a 2% this compound Cream (o/w Emulsion)
This protocol details the formulation of a basic cream. Researchers should perform stability testing (e.g., centrifugation, temperature cycling) to ensure the formulation's integrity.[12]
Materials:
-
This compound
-
Cetearyl Alcohol and Ceteareth-20 (emulsifying wax)
-
Caprylic/Capric Triglyceride (emollient)
-
Glycerin (humectant)
-
Phenoxyethanol (preservative)
-
Deionized Water
-
Beakers, hot plate with magnetic stirrer, homogenizer, pH meter
Formulation Table:
| Phase | Ingredient | Function | Percentage (w/w) |
| Oil Phase | This compound | Active Ingredient | 2.0% |
| Caprylic/Capric Triglyceride | Emollient | 10.0% | |
| Cetearyl Alcohol & Ceteareth-20 | Emulsifier | 5.0% | |
| Water Phase | Deionized Water | Vehicle | 80.8% |
| Glycerin | Humectant | 2.0% | |
| Cool-down Phase | Phenoxyethanol | Preservative | 0.2% |
Procedure:
-
Preparation of Phases: In a heat-resistant beaker, combine the oil phase ingredients (this compound, Caprylic/Capric Triglyceride, Cetearyl Alcohol & Ceteareth-20). In a separate beaker, combine the water phase ingredients (Deionized Water, Glycerin).
-
Heating: Heat both phases separately to 70-75°C with gentle stirring.[13]
-
Emulsification: Once both phases have reached the target temperature, slowly add the water phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a propeller mixer.
-
Addition of Preservative: When the emulsion has cooled to below 40°C, add the phenoxyethanol and mix until fully incorporated.[13]
-
Final Adjustments: Check the pH of the cream and adjust to a skin-compatible range (pH 5.0-6.0) if necessary, using citric acid or sodium hydroxide solutions.
-
Packaging: Transfer the final cream into appropriate airtight containers.
Caption: Workflow for o/w emulsion cream formulation.
Part 2: In Vitro Safety and Efficacy Testing
A tiered approach to in vitro testing allows for a comprehensive evaluation of the compound's potential.
Protocol 2: In Vitro Skin Irritation Test (OECD 439)
This test is a crucial first step to assess the safety of the compound and its formulation.[14][15] It utilizes a reconstructed human epidermis (RhE) model to predict skin irritation potential.[16]
Principle:
The test chemical is applied topically to the RhE tissue. Skin irritation is determined by the relative mean viability of the treated tissues compared to negative controls, measured by the MTT assay.[15][16] A reduction in viability below a certain threshold indicates irritation potential.[14]
Procedure:
-
RhE Tissue Preparation: Culture RhE tissues according to the manufacturer's instructions until they are ready for use.
-
Application of Test Material: Apply a sufficient amount of the 2% this compound cream (and a vehicle control) to the surface of the RhE tissues. Use a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., PBS).
-
Exposure: Expose the tissues to the test materials for a defined period (e.g., 60 minutes) at 37°C.[15]
-
Washing: After exposure, thoroughly wash the tissues with PBS to remove the test material.[15]
-
MTT Assay: Transfer the tissues to a solution of MTT (e.g., 1 mg/mL) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan.[15]
-
Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Quantification: Measure the optical density of the formazan extract using a spectrophotometer (e.g., at 570 nm).
-
Data Analysis: Calculate the percentage of viable cells for each treatment group relative to the negative control. A mean viability of ≤ 50% is indicative of an irritant.[14]
Protocol 3: Assessment of Anti-inflammatory Activity in Keratinocytes
This protocol uses a cell-based assay to investigate the potential anti-inflammatory properties of the compound.
Principle:
Lipopolysaccharide (LPS) is used to induce an inflammatory response in human keratinocyte cell lines (e.g., HaCaT). The ability of this compound to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is then quantified.[4]
Procedure:
-
Cell Culture: Culture HaCaT keratinocytes in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent, with a solvent control) for a specified time (e.g., 2 hours).
-
Inflammatory Challenge: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture media and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[17][18]
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group.
Protocol 4: Antimicrobial Susceptibility Testing
This protocol determines the potential antimicrobial activity of the compound against skin-relevant microorganisms.[6]
Principle:
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria such as Staphylococcus aureus and Cutibacterium acnes.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilutions: Perform a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for S. aureus).
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Part 3: Ex Vivo Performance Evaluation
Ex vivo studies using excised human or animal skin provide a more physiologically relevant model for assessing the performance of a topical formulation.[19]
Protocol 5: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
This study evaluates the ability of this compound to permeate the skin.[2][20][21][22]
Principle:
The formulation is applied to the surface of excised skin mounted in a Franz diffusion cell. The amount of the compound that permeates through the skin into a receptor fluid is measured over time.
Procedure:
-
Skin Preparation: Obtain excised human or porcine skin. Remove subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 32°C.
-
Application of Formulation: Apply a known amount of the 2% this compound cream to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid and replace with fresh fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS.[23][24][25][26]
-
Data Analysis: Plot the cumulative amount of the compound permeated per unit area versus time. The slope of the linear portion of the curve represents the steady-state flux.
Caption: Workflow for ex vivo skin permeation study.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial investigation of this compound in dermatological research. The data generated from these studies will offer valuable insights into its safety profile, potential anti-inflammatory and antimicrobial activities, and its ability to permeate the skin. Positive findings would warrant further investigation, including more complex cell-based assays to elucidate specific molecular targets, studies in 3D skin models that include immune cells, and eventually, well-designed in vivo studies. This systematic approach will be instrumental in determining if this fragrance ingredient holds untapped potential as a novel active for dermatological applications.
References
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Nowak, A., et al. (2024). Therapeutic Potential of Fungal Terpenes and Terpenoids: Application in Skin Diseases. Molecules, 29(5), 1183. [Link]
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ResearchGate. (2024). Therapeutic Potential of Fungal Terpenes and Terpenoids: Application in Skin Diseases. [Link]
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Cal, K. (2007). Skin penetration of terpenes. Pharmaceutical Technology. [Link]
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Terpenes in Skincare. (n.d.). Natural Anti-Inflammatory Benefits. [Link]
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Yap, P. S. X., et al. (2019). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. Molecules, 24(14), 2631. [Link]
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PubMed Central. (2022). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. [Link]
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PubMed. (2016). Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs. [Link]
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MDPI. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. [Link]
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PubMed Central. (2022). Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review. [Link]
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Episkin. (n.d.). Skin irritation validated protocol. [Link]
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NIH. (2017). Mass Spectrometry in Cosmetic Science: Advanced Ionization Techniques for Detecting Trace Molecules in or on Human Skin. [Link]
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PubMed Central. (2014). The importance of both fibroblasts and keratinocytes in a bilayered living cellular construct used in wound healing. [Link]
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ResearchGate. (2019). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. [Link]
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ResearchGate. (n.d.). Terpenes from Natural Products with Potential Anti-Inflammatory Activity. [Link]
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ResearchGate. (n.d.). Ex vivo permeation test using Franz diffusion cells. [Link]
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Effect of dietary terpenoids on skin health. (n.d.). [Link]
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ResearchGate. (2022). Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review. [Link]
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NCBI Bookshelf. (2020). Topical Dosage Form Development and Evaluation. [Link]
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IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). [Link]
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The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. [Link]
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MatTek Corporation. (n.d.). IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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MDPI. (2023). Complexation of Terpenes for the Production of New Antimicrobial and Antibiofilm Molecules and Their Encapsulation in Order to Improve Their Activities. [Link]
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MDPI. (2023). Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture. [Link]
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Open Scientific Publishers. (n.d.). Skin Care Creams: Formulation and Use. [Link]
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DermNet. (n.d.). Topical formulations. [Link]
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Ovid. (2022). Comparison of three in vitro keratinocytes-fibroblasts wound healing models commonly used in pharmaceutical research. [Link]
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OECD. (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
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ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]
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PubMed Central. (2007). Percutaneous Permeation Enhancement by Terpenes: Mechanistic View. [Link]
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Understanding the Journey: Key Phases in Topical Formulation Development. (n.d.). [Link]
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ACS Publications. (2020). Human Dermal Fibroblast Viability and Adhesion on Cellulose Nanomaterial Coatings: Influence of Surface Characteristics. [Link]
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Kang Lab. (n.d.). Terpenes and Improvement of Transdermal Drug Delivery. [Link]
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LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]
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ACS Publications. (2020). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. [Link]
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Wisdomlib. (n.d.). Ex vivo skin permeation studies: Significance and symbolism. [Link]
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Application Notes and Protocols for Elucidating the Mechanism of Action of 7-Methoxy-3,7-dimethyloctan-2-ol
Introduction: Unveiling the Bioactivity of a Novel Terpenoid
7-Methoxy-3,7-dimethyloctan-2-ol, a methoxylated derivative of the monoterpenoid alcohol citronellol, is a synthetic fragrance ingredient valued for its pleasant, sandalwood-like aroma.[1][2][3] While its use in cosmetology is established, its broader biological activities and mechanism of action at the cellular and molecular level remain largely unexplored. Terpenoids as a class of natural products exhibit a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, often through modulation of specific cellular signaling pathways.[4][5] The structural features of this compound, including its methoxy and hydroxyl moieties, suggest the potential for specific interactions with biological targets, warranting a systematic investigation of its mechanism of action.
These application notes provide a comprehensive, tiered approach for researchers to systematically investigate the biological effects of this compound. The protocols outlined herein are designed to progress from broad phenotypic screening to more focused target identification and pathway analysis, enabling a thorough elucidation of its molecular mechanism of action.
Section 1: Initial Cytotoxicity and Safety Profiling
A foundational step in characterizing any novel compound is to determine its cytotoxic potential across a range of concentrations. This not only establishes a safe working concentration for subsequent cell-based assays but also provides initial insights into potential mechanisms of cell death.
Rationale for Cytotoxicity Assessment
Initial assessment of cytotoxicity is crucial to distinguish between a specific pharmacological effect and a general toxicological one. By identifying the concentration at which this compound induces cell death, we can define a sub-toxic concentration range for use in subsequent, more sensitive assays. We will employ two distinct and complementary assays: the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and the MTT assay, which assesses metabolic activity.
Experimental Workflow for Cytotoxicity Profiling
Caption: Workflow for initial cytotoxicity screening of this compound.
Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[6]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Other materials as listed in the LDH assay.
Procedure:
-
Follow steps 1-4 of the LDH assay protocol.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| Assay | Principle | Endpoint Measurement | Information Provided |
| LDH Assay | Measures LDH release from damaged cells | Absorbance at 490 nm | Cell membrane integrity |
| MTT Assay | Measures metabolic conversion of MTT | Absorbance at 570 nm | Mitochondrial function |
Section 2: Screening for Potential Biological Targets
Based on its chemical structure as a methoxylated terpenoid, this compound could potentially interact with a variety of biological targets. A tiered screening approach is recommended to identify its primary mode of action.
Hypothesis-Driven Target Selection
-
Olfactory Receptors: Given its use as a fragrance, the most direct hypothesis is an interaction with olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs).[7][8]
-
Other GPCRs and Ion Channels: Terpenoids are known to modulate the activity of various GPCRs and ion channels. An initial broad screening against a panel of common receptors and channels is warranted.[9][10]
-
Enzymes: The methoxy and hydroxyl groups could serve as sites for enzymatic modification or interaction.
-
Skin Sensitization Pathway: As a fragrance ingredient applied to the skin, its potential to act as a hapten and initiate an immune response should be investigated.[11][12]
Experimental Workflow for Target Screening
Caption: Tiered approach for identifying the primary biological targets of this compound.
Protocol: Olfactory Receptor Activation Assay (cAMP-based)
This protocol describes a cell-based assay to measure the activation of specific olfactory receptors by monitoring changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in OR signaling.[13]
Materials:
-
HEK293 cells stably expressing a specific human olfactory receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
This compound
-
Positive control agonist for the specific OR.
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Assay buffer.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control and a vehicle control.
-
Incubation: Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).
-
Assay: Perform the cAMP measurement according to the kit's protocol.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for receptor activation.
In Vitro Safety Pharmacology Profiling
To broadly assess off-target effects, it is recommended to screen this compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[14][15] Several commercial services offer such profiling. The selection of the panel should be based on the potential for interactions given the compound's structure.
Section 3: Elucidation of Cellular Signaling Pathways
Once a primary target or a significant biological effect has been identified, the next step is to delineate the downstream cellular signaling pathways that are modulated by this compound.
Rationale for Pathway Analysis
Understanding how a compound affects cellular signaling provides a deeper mechanistic insight beyond simple target binding.[16][17] This can reveal the functional consequences of the compound's interaction with its target and identify potential therapeutic applications or toxicological liabilities.
Experimental Workflow for Signaling Pathway Analysis
Caption: Investigating the downstream cellular signaling pathways affected by this compound.
Protocol: Western Blotting for Phosphorylated Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation state of key signaling proteins, which is a hallmark of pathway activation or inhibition.
Materials:
-
Cells treated with this compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Section 4: Investigating Metabolic Fate and Skin Sensitization
For a compound intended for topical application, understanding its metabolic fate in the skin and its potential to cause skin sensitization is of paramount importance for safety assessment.
Protocol: In Vitro Skin Metabolism
This protocol uses skin microsomes or S9 fractions to assess the metabolic stability of this compound.
Materials:
-
Human skin microsomes or S9 fraction.
-
NADPH regenerating system.
-
This compound.
-
Acetonitrile.
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the compound with skin microsomes/S9 and the NADPH regenerating system at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify potential metabolites.
Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization
The DPRA is an in chemico method that assesses the potential of a chemical to act as a skin sensitizer by measuring its reactivity with model synthetic peptides containing cysteine or lysine.[11]
Materials:
-
Synthetic peptides (one containing cysteine and one containing lysine).
-
This compound.
-
Acetonitrile.
-
HPLC system with UV detection.
Procedure:
-
Incubation: Incubate the compound with each peptide solution for 24 hours at room temperature.
-
Analysis: Analyze the samples by HPLC to measure the depletion of the parent peptides.
-
Calculation: Calculate the percentage of peptide depletion and classify the sensitization potential based on established prediction models.
References
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An, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. M. T. B. T.-A. P. D. (Ed.), Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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Creton, S. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]
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Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available at: [Link]
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The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved January 27, 2026, from [Link]
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Ahmad, I., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 968537. Available at: [Link]
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O'Prey, J., & Adams, D. J. (2018). Computational analyses of mechanism of action (MoA): data, methods and integration. Computational and structural biotechnology journal, 16, 497–507. Available at: [Link]
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de March, C. A., et al. (2022). Olfactory Receptors as an Emerging Chemical Sensing Scaffold. Biochemistry, 61(22), 2447–2460. Available at: [Link]
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PubMed Central. (2023). Metabolomics Analysis Reveals the Accumulation Patterns of Flavonoids and Volatile Compounds in Camellia oleifera Petals with Different Color. Foods, 12(21), 3928. Available at: [Link]
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ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Understanding fragrance allergy using an exposure-based risk assessment approach. Retrieved January 27, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-3,7-dimethyloctan-2-ol
Welcome to the technical support center for the synthesis of 7-Methoxy-3,7-dimethyloctan-2-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow the steps but also troubleshoot and optimize them effectively.
Overview of the Synthetic Pathway
This compound is a valuable fragrance ingredient known for its sandalwood and floral notes.[1][2] Its synthesis is a multi-step process that typically begins with the readily available terpene derivative, dihydromyrcene. The most common industrial route involves four key transformations, each with its own set of challenges and optimization parameters.[1][3][4]
The overall synthetic workflow is illustrated below:
Caption: Four-step synthesis of this compound from dihydromyrcene.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis. Each question is framed as a common problem, followed by a detailed explanation of the cause and a recommended solution.
Step 1: Hydrochlorination
Question: My hydrochlorination of dihydromyrcene is resulting in a low yield of the desired 2-chloro-2,6-dimethyl-7-octene and formation of significant byproducts. What's going wrong?
Answer:
This is a classic electrophilic addition reaction. The low yield is often attributable to two main factors: competing side reactions and suboptimal reaction conditions.
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Causality: Dihydromyrcene has two double bonds. The reaction with hydrochloric acid should ideally follow Markovnikov's rule to add the chloride to the more substituted tertiary carbon of the internal double bond. However, under harsh conditions (e.g., high temperatures), acid-catalyzed cyclization or polymerization can occur, leading to a complex mixture of undesired byproducts.[5]
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Troubleshooting & Optimization:
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Temperature Control is Critical: The reaction is exothermic. It is imperative to maintain a low temperature, typically between 0°C and -10°C, throughout the addition of HCl. This minimizes the energy available for side reactions like cyclization.
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Reagent Stoichiometry: Use a slight excess of hydrochloric acid to ensure complete conversion of the dihydromyrcene, but avoid a large excess which can promote side reactions.
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Reaction Monitoring: Use Gas Chromatography (GC) to monitor the disappearance of the starting material. Over-extending the reaction time, even at low temperatures, can lead to byproduct formation. Quench the reaction as soon as the dihydromyrcene is consumed.
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Quenching: Quench the reaction by pouring it into ice-cold water or a cold, dilute sodium bicarbonate solution to neutralize the excess acid immediately and halt the reaction.
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| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 0°C to -10°C | Suppresses acid-catalyzed side reactions. |
| HCl Addition | Rapid | Slow, dropwise | Allows for better heat dissipation and control. |
| Monitoring | Time-based | GC analysis | Prevents over-reaction and byproduct formation. |
Step 2: Methoxylation
Question: During the methoxylation of 2-chloro-2,6-dimethyl-7-octene, I am observing a significant amount of elimination product (alkenes) instead of the desired ether. How can I favor the substitution pathway?
Answer:
This step is a Williamson ether synthesis, which involves the SN2 attack of a methoxide nucleophile on the alkyl chloride. However, the alkoxide is also a strong base, and the substrate is a tertiary alkyl halide, creating a classic competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. For a tertiary halide, an SN1/E1 pathway is more likely.
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Causality: Strong bases like sodium methoxide can easily abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (elimination). To favor substitution, you must control the reaction conditions to minimize the rate of elimination.
-
Troubleshooting & Optimization:
-
Choice of Base and Nucleophile: While sodium methoxide is common, using methanol as the solvent and a weaker base can favor the SN1 pathway leading to the desired ether. The solvent (methanol) acts as the nucleophile.
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Solvent: Using methanol as the solvent ensures a high concentration of the nucleophile.
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Temperature: Lower temperatures generally favor substitution over elimination. Running the reaction at the reflux of methanol might be too aggressive. Try starting at room temperature and gently warming if the reaction is too slow.
-
Monitor Closely: Again, GC is your best tool. Look for the formation of the methoxy intermediate while checking for the appearance of new peaks corresponding to elimination byproducts.
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Caption: Competing SN1 (substitution) and E1 (elimination) pathways.
Step 3 & 4: Epoxidation and Hydrogenation
Question: My final hydrogenation step is sluggish, and I'm getting a mixture of products, including some unreacted epoxide. How can I improve the efficiency and selectivity of this reduction?
Answer:
The final step is the reductive opening of the epoxide ring to form the secondary alcohol. Incomplete reactions or the formation of byproducts often point to issues with the catalyst, hydrogen pressure, or reaction purity. The use of triethylamine is a key parameter in this step.[1][3]
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Causality: The hydrogenation of the epoxide is catalyzed by Raney nickel. The catalyst's activity can be diminished by impurities from previous steps. Triethylamine acts as a base to neutralize any residual acidity, which could otherwise catalyze undesired epoxide ring-opening reactions, and also helps to improve the selectivity of the hydrogenation.
-
Troubleshooting & Optimization:
-
Catalyst Activity and Loading: Ensure your Raney nickel is fresh and active. Use a sufficient catalyst loading, typically 5-10% by weight relative to the epoxide.
-
Hydrogen Pressure: This reaction often requires moderate to high hydrogen pressure (e.g., 10-50 bar) to proceed efficiently. Ensure your system is properly sealed and can maintain the target pressure.
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Role of Triethylamine: Do not omit the triethylamine. It is crucial for preventing acid-catalyzed side reactions and ensuring the desired regioselectivity of the alcohol formation. Use at least a stoichiometric amount relative to any potential acid impurities.
-
Solvent and Purity: Use a clean, inert solvent like ethanol or isopropanol. Ensure the epoxide intermediate is reasonably pure before hydrogenation, as impurities can poison the catalyst.
-
Temperature: A slightly elevated temperature (e.g., 40-60°C) can increase the reaction rate, but excessive heat can lead to over-reduction or other side reactions.
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| Parameter | Common Issue | Optimized Solution | Rationale |
| Catalyst | Old or inactive | Use fresh, high-activity Raney Ni | Ensures efficient hydrogenolysis of the C-O bond. |
| Additives | Omission of base | Add 1-2 equivalents of Triethylamine | Neutralizes acid, prevents side reactions.[1][3] |
| Pressure | Low H₂ pressure | Increase to 10-50 bar | Drives the reaction to completion. |
| Purity | Impure epoxide | Purify intermediate before this step | Prevents catalyst poisoning. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor this synthesis?
For reaction monitoring, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is ideal for tracking the consumption of starting materials and the formation of intermediates and products. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Q2: Are there any viable alternative starting materials to dihydromyrcene?
Yes, citronellol is another common precursor.[6] The synthesis from citronellol involves a different set of reactions, often starting with the protection of the alcohol, followed by modification of the double bond, and then deprotection. While viable, the route from dihydromyrcene is often more direct for industrial production.
Q3: How should the final product, this compound, be purified?
The crude product is typically a liquid.[1] Purification is best achieved by vacuum distillation. Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. For very high purity requirements, fractional distillation or preparative column chromatography on silica gel can be employed.
Q4: What are the key safety precautions for this synthesis?
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Hydrochlorination: Hydrochloric acid is corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be conducted behind a blast shield.
-
Solvents: Many steps use flammable organic solvents. Ensure all operations are performed away from ignition sources.
-
Hydrogenation: This step involves flammable hydrogen gas under pressure. Use a properly rated and maintained hydrogenation reactor (autoclave). Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.
References
-
Lookchem. (n.d.). Cas 41890-92-0, this compound. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-3,7-Dimethyloctanal. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3,7-dimethyl-7-methoxyoctan-2-ol, CAS registry number 41890-92-0. Food and Chemical Toxicology, 189, 114679.
- Google Patents. (n.d.). CN1232493C - Synthesis process of methoxy citronellal.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3487118A - Preparation of dihydromyrcenol.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 3. This compound | 41890-92-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. US3487118A - Preparation of dihydromyrcenol - Google Patents [patents.google.com]
- 6. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2 | Benchchem [benchchem.com]
Stability issues with 7-Methoxy-3,7-dimethyloctan-2-ol in solution
Welcome to the technical support center for 7-Methoxy-3,7-dimethyloctan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a specialized alkoxy-terpenoid, understanding its chemical behavior under various experimental conditions is crucial for obtaining reliable and reproducible results. This guide provides in-depth troubleshooting advice and frequently asked questions to proactively manage the stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. What could be the cause?
Inconsistent analytical results are often the first sign of compound instability in your solution. This compound, containing both a secondary alcohol and an ether functional group, can be susceptible to degradation under certain conditions. The variability in your measurements could be due to the formation of degradation products over time, altering the concentration of the parent compound. It is crucial to establish a stability-indicating analytical method and to control the storage and handling conditions of your solutions.
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways can be anticipated:
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Oxidation of the Secondary Alcohol: The secondary alcohol group at the C2 position can be oxidized to a ketone, forming 7-Methoxy-3,7-dimethyloctan-2-one. This is a common reaction for secondary alcohols, especially in the presence of oxidizing agents or under prolonged exposure to air.[1]
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Acid-Catalyzed Degradation: In acidic conditions, two potential reactions can occur:
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Dehydration: The secondary alcohol can undergo acid-catalyzed dehydration to form an alkene.[2][3]
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Ether Cleavage: The ether linkage at the C7 position can be cleaved under strong acidic conditions, particularly in the presence of strong acids like HBr or HI, to yield an alcohol and an alkyl halide.[4][5][6]
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Q3: What are the ideal storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored in a cool, dark place. Refrigeration is recommended for long-term storage.[7] The container should be well-sealed to prevent solvent evaporation and exposure to atmospheric oxygen. For sensitive applications, purging the headspace of the container with an inert gas like nitrogen or argon can further prevent oxidative degradation.
Q4: Which solvents are recommended for preparing solutions of this compound?
The choice of solvent can significantly impact the stability of the compound. It is advisable to use high-purity solvents and to consider the potential for solvent-analyte interactions. For many applications, ethanol or other common organic solvents are suitable. However, it is essential to perform compatibility studies with your specific formulation.
Troubleshooting Guide
Issue 1: Loss of Potency or Unexpected Peaks in Chromatogram
Symptoms:
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A decrease in the peak area of this compound over time.
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The appearance of new, unidentified peaks in your chromatogram (e.g., GC-MS, HPLC).
Root Cause Analysis and Solutions:
This is a classic sign of chemical degradation. To identify the cause, a systematic forced degradation study is recommended.[8][9][10] This involves intentionally subjecting your solution to various stress conditions to accelerate and identify potential degradation pathways.
Experimental Protocol: Forced Degradation Study
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Preparation: Prepare five identical solutions of this compound in your experimental solvent at a known concentration.
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Stress Conditions:
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Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to one sample.
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Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to another sample.
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Oxidative: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to a third sample.
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Thermal: Place one sample in an oven at an elevated temperature (e.g., 60°C).
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Photolytic: Expose one sample to UV light.
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Control: Keep one sample under your standard storage conditions.
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-
Analysis: Analyze all samples by a suitable analytical method (e.g., GC-MS) at regular time intervals (e.g., 0, 24, 48, 72 hours).
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Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks and a decrease in the parent compound peak. This will help you pinpoint the specific conditions that cause degradation.
Data Presentation: Expected Outcomes of Forced Degradation Study
| Stress Condition | Predicted Degradation Product(s) | Likely Mechanism |
| Acidic (e.g., HCl) | 7-Methoxy-3,7-dimethyloct-1-ene or 7-Methoxy-3,7-dimethyloct-2-ene | Dehydration |
| Oxidative (e.g., H₂O₂) | 7-Methoxy-3,7-dimethyloctan-2-one | Oxidation |
| Strong Acid (e.g., HBr) | 3,7-dimethyloctan-2,7-diol and methyl bromide | Ether Cleavage |
| Basic, Thermal, Photolytic | To be determined by the study | - |
Mandatory Visualization: Predicted Degradation Pathways
Caption: Potential degradation pathways of this compound.
Issue 2: Poor Reproducibility in Bioassays or Pharmacological Studies
Symptoms:
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Variable biological activity observed in different batches of the same formulation.
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A decline in efficacy over the course of an experiment.
Root Cause Analysis and Solutions:
Poor reproducibility in biological assays can often be traced back to the degradation of the active compound. The degradation products may have different biological activities (either reduced, altered, or even toxic) compared to the parent compound.
Experimental Protocol: Stability-Indicating Bioassay
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Characterize Degradation Products: If possible, identify and isolate the major degradation products from your forced degradation study.
-
Activity Testing: Test the biological activity of the pure this compound and each of the isolated degradation products in your bioassay.
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Monitor Formulations: Routinely monitor your experimental formulations for the presence of degradation products using a validated analytical method. Correlate the concentration of the parent compound and its degradants with the observed biological activity.
Mandatory Visualization: Experimental Workflow for Investigating Poor Bioassay Reproducibility
Caption: Workflow for troubleshooting poor bioassay reproducibility.
Analytical Methodologies
A robust analytical method is essential for monitoring the stability of this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for this volatile compound.
Recommended GC-MS Parameters (Starting Point):
| Parameter | Recommended Setting |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan mode for identification, SIM mode for quantification) |
Note: These are starting parameters and should be optimized for your specific instrument and application.
References
-
Attaway, J. A., Wolford, R. W., & Alberding, G. E. (1962). Paper Chromatographic Analysis of Terpene Alcohols as Their o-Nitrophenyl- and p-Phenylazophenylurethan Derivatives. Analytical Chemistry, 34(2), 234–236. [Link]
-
Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. (2020). Morressier. [Link]
-
Masoum, S., Gholami, A., Ghaheri, S., Jouan-Rimbaud Bouveresse, D., Cordella, C. B. Y., & Rutledge, D. N. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of Separation Science, 39(14), 2760–2769. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
-
Terpene Analysis in Cannabis and Hemp by Gas Chromatography. (n.d.). Ellutia. [Link]
-
Fragrance Stability. (n.d.). Orchadia Solutions. [Link]
-
Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
-
Harder, J., & Probian, C. (1995). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 61(11), 3804–3808. [Link]
-
Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. [Link]
-
Reactions of Alcohols. (2023). Save My Exams. [Link]
-
Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. (2025). Terpene Belt Farms. [Link]
-
Odor Stability Testing for Cosmetic Products. (2026). Cosmetics & Toiletries. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Reactions of Alcohols. (2023). OpenStax. [Link]
-
Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. (n.d.). Agilent. [Link]
-
Synthetic Endocrine Disruptors in Fragranced Products. (2023). MDPI. [Link]
-
Stability of fragrance test preparations applied in test chambers. (2009). ResearchGate. [Link]
-
what makes a primary alcohol less stable than a secondary or a tertiary one? (2023). Reddit. [Link]
-
Reactions of Ethers. (2015). Chemistry LibreTexts. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Extraction and Analysis of Terpenes/Terpenoids. (2017). National Center for Biotechnology Information. [Link]
-
Effect of a fragrance on perfume formulation stability. (n.d.). Microtrac. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methoxy-3,7-dimethyloctan-2-ol in Cell-Based Assays
Welcome to the technical support center for 7-Methoxy-3,7-dimethyloctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues when utilizing this compound in cell-based assays. My aim is to combine in-depth scientific principles with practical, field-tested solutions to ensure the integrity and reproducibility of your experimental results.
Introduction to this compound
This compound, also known by trade names such as Osyrol® or Sandal Octanol, is a synthetic fragrance ingredient with a characteristic sandalwood and floral scent.[1][2][3][4] While its primary application is in perfumery, its potential biological activities may be of interest to researchers in various fields.[5] As with any small molecule, its successful application in sensitive cell-based assays requires careful consideration of its physicochemical properties to avoid experimental artifacts.
This guide will address potential challenges related to solubility, stability, cytotoxicity, and assay interference, providing you with the necessary tools to confidently incorporate this compound into your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about working with this compound in a research setting.
1. What are the basic chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing a successful experiment.
| Property | Value | Source |
| CAS Number | 41890-92-0 | [1][6] |
| Molecular Formula | C11H24O2 | [1][3] |
| Molecular Weight | 188.31 g/mol | [3][7] |
| Appearance | Colorless liquid | [1][3][8] |
| Odor | Sandalwood, floral, woody | [1][2][8] |
| LogP (o/w) | 2.134 - 2.76 (estimated) | [2][3][8] |
| Water Solubility | 707.1 mg/L @ 25 °C (estimated) | [2] |
2. What is the recommended solvent for preparing a stock solution?
Given its estimated LogP and low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[9] It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize cytotoxicity.
3. How should I store stock solutions of this compound?
For optimal stability, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure a homogenous solution.[11]
4. Is this compound cytotoxic?
The cytotoxicity of this compound has not been extensively studied in various cell lines. An oral LD50 in rats has been reported as 4490 mg/kg, suggesting low acute toxicity.[2] However, it is classified as a skin and eye irritant.[1][2] It is imperative to perform a dose-response curve for cytotoxicity in your specific cell line of interest before proceeding with functional assays. A standard MTT, XTT, or CellTiter-Glo® assay can be used for this purpose.
5. What is the known mechanism of action?
Currently, there is limited publicly available information on the specific biological mechanism of action of this compound in cell-based systems. Its structural similarity to other terpene alcohols suggests potential interactions with cellular membranes or specific signaling pathways, but this requires empirical validation.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Precipitation of the Compound in Cell Culture Medium
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Symptom: You observe a cloudy or hazy appearance in your culture medium after adding the diluted compound. Under a microscope, you may see crystalline structures.
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Causality: This is a classic sign of poor solubility. While soluble in a high concentration of DMSO, the compound crashes out of solution when diluted into the aqueous environment of the cell culture medium. This can lead to inaccurate dosing and non-specific cytotoxicity.[12]
-
Solution Workflow:
-
Step 1: Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with a target of 0.1% being ideal to avoid solvent-induced artifacts.[13]
-
Step 2: Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly to a large volume of medium. Instead, perform serial dilutions. For example, first, dilute your stock solution in a smaller volume of medium, vortex gently, and then add this intermediate dilution to your final culture volume.[13]
-
Step 3: Pre-warm the Medium: Adding the compound to medium that is at 37°C can sometimes improve solubility compared to adding it to cold medium.[11]
-
Step 4: Consider a Co-solvent: In challenging cases, the use of a co-solvent may be necessary. Pluronic F-68, a non-ionic surfactant, can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds in aqueous solutions. However, a vehicle control with the co-solvent must be included in your experimental design.
DOT Diagram: Solubility Troubleshooting Workflow
Caption: A stepwise approach to resolving compound precipitation.
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Problem 2: High Variability Between Replicate Wells
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Symptom: You observe significant differences in the measured endpoint (e.g., cell viability, reporter gene expression) between wells that received the same treatment.
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Causality: High variability can stem from several sources, including inconsistent cell seeding, "edge effects" in the microplate, or incomplete mixing of the compound in the medium.
-
Solution Workflow:
-
Step 1: Optimize Cell Seeding Technique: Ensure you have a single-cell suspension before plating. When seeding, gently swirl the cell suspension between pipetting to prevent cells from settling. Pipette the cell suspension into the center of the well and avoid touching the well walls.
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Step 2: Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To avoid this, either do not use the outer wells for experimental treatments (fill them with sterile PBS or medium) or ensure your incubator has excellent humidity control.[14]
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Step 3: Ensure Homogenous Compound Distribution: After adding the diluted compound to the wells, gently mix the plate on an orbital shaker for 30-60 seconds at a low speed. Avoid vigorous shaking that can disturb adherent cells.
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Step 4: Check for Compound Adsorption: Lipophilic compounds can adsorb to the plastic of standard tissue culture plates. If you suspect this is an issue, consider using low-binding microplates.
-
Problem 3: Unexpected or No Biological Effect
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Symptom: The compound does not produce the expected biological response, or the results are inconsistent with previous experiments.
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Causality: This could be due to compound degradation, an inactive batch of the compound, or cellular factors such as high cell passage number.[12]
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Solution Workflow:
-
Step 1: Prepare Fresh Stock Solutions: Do not assume a stored stock solution is still active. If you encounter unexpected results, the first step is to prepare a fresh stock solution from the powdered compound.[12]
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Step 2: Verify Compound Identity and Purity: If possible, obtain a certificate of analysis for your batch of this compound. If the problem persists across multiple experiments, consider analytical validation of the compound's identity and purity via techniques like NMR or mass spectrometry.
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Step 3: Monitor Cell Passage Number: Cell lines can change their characteristics over time in culture.[15] It is crucial to use cells within a defined passage number range for all experiments to ensure consistency.
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Step 4: Include a Positive Control: Whenever possible, include a known positive control compound in your assay. This will help you differentiate between a problem with your test compound and a general issue with the assay itself.
DOT Diagram: Investigating Lack of Biological Effect
Caption: A logical flow for diagnosing a lack of compound activity.
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Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Materials: this compound, anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes or glass vials, analytical balance, and a vortex mixer.
-
Procedure:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully add a small amount of this compound to the vial and record the mass. For example, let's assume you weigh out 18.83 mg.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
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Molecular Weight = 188.31 g/mol
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Moles = 0.01883 g / 188.31 g/mol = 0.0001 mol
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Volume = Moles / Molarity = 0.0001 mol / 0.010 mol/L = 0.01 L = 10 mL
-
-
Add the calculated volume of DMSO to the vial containing the compound.
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Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect for any undissolved material.
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Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
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Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Materials: Your cell line of interest, complete culture medium, 96-well tissue culture plates, this compound stock solution, MTT reagent (5 mg/mL in PBS), and solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare a serial dilution of this compound in complete culture medium. For example, create concentrations ranging from 1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
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Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Remove the medium and add 100 µL of solubilization buffer to each well.
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Incubate the plate for at least 2 hours at room temperature in the dark, with occasional gentle shaking, to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
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References
-
The Good Scents Company. (n.d.). sandal octanol, 41890-92-0. Retrieved from [Link]
-
ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctan-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-3,7-Dimethyloctanal. Retrieved from [Link]
-
LookChem. (n.d.). Cas 41890-92-0,this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). 7-methoxy-3,7-dimethyl octan-3-ol, 94230-87-2. Retrieved from [Link]
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Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
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ResearchGate. (2023, January 12). Do i have to prepare fresh the drug or compounds stock solution to apply for cell culter? Retrieved from [Link]
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YouTube. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]
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YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]
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Overcoming experimental limitations with Osyrol
Osyrol Technical Support Center
A Note on Terminology: The name "Osyrol" is associated with a fragrance ingredient (CAS 41890-92-0) used in perfumery.[1][2][3][4][5] This guide is created for a hypothetical small molecule inhibitor, also named Osyrol, designed for research and drug development applications. All information herein pertains to this fictional research compound.
Welcome to the technical support hub for Osyrol, a potent and selective inhibitor of the novel Serine/Threonine Kinase 1 (STK1). As a senior application scientist, my goal is to help you overcome experimental hurdles and achieve robust, reproducible results. This guide is structured to address common challenges encountered in the lab, moving from fundamental questions to in-depth troubleshooting of complex experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Osyrol's handling, storage, and mechanism of action.
Q1: How should I properly reconstitute and store Osyrol?
A: Osyrol is supplied as a lyophilized powder. For optimal stability and activity, it is critical to follow this protocol:
-
Reconstitution: Allow the vial to equilibrate to room temperature before opening. Reconstitute the powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex gently for 2-3 minutes until fully dissolved. For support on best practices for handling DMSO, see the reference by Qi, et al. (2008).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). When ready to use, thaw an aliquot quickly and dilute it to the final working concentration in your pre-warmed cell culture medium or assay buffer. Do not re-freeze unused diluted solutions.
Q2: What is the established mechanism of action for Osyrol?
A: Osyrol is a Type I ATP-competitive inhibitor of Serine/Threonine Kinase 1 (STK1). STK1 is a critical upstream regulator of the Cellular Stress and Apoptosis Pathway (CSAP). By binding to the ATP pocket of active STK1, Osyrol prevents the phosphorylation of its primary downstream substrate, Transcription Factor Effector 1 (TFE1). This inhibition blocks the nuclear translocation of TFE1, preventing the expression of anti-apoptotic genes and sensitizing cells to programmed cell death.
Caption: Osyrol inhibits STK1, preventing TFE1 phosphorylation and nuclear translocation.
Q3: How do I select the optimal working concentration for my cell line?
A: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific model. A typical starting range for a 72-hour cell viability assay (e.g., using CellTiter-Glo®) is between 1 nM and 10 µM.
| Parameter | Recommended Range |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Concentration Range | 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM |
| Incubation Time | 72 hours |
| Assay Control | 0.1% DMSO (vehicle control) |
Based on the IC50 value, you can select concentrations for downstream experiments (e.g., IC50, 2x IC50, 5x IC50) to study mechanistic effects.
Part 2: Troubleshooting Experimental Limitations
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in IC50 Values Between Experiments
Q: I've repeated my cell viability assay multiple times, but the calculated IC50 for Osyrol varies significantly. What could be the cause?
A: High variability in potency measurements is a common issue that often points to inconsistencies in assay setup or cell handling. Here is a systematic approach to identify the source of the problem.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Detailed Checks & Explanations:
-
Compound Integrity: A degraded compound is a primary suspect.
-
Action: Thaw a fresh, unused aliquot of your Osyrol stock. If the problem persists, reconstitute a new vial of the lyophilized powder.
-
Causality: Repeated freeze-thaw cycles or improper long-term storage can lead to compound degradation, reducing its effective concentration and potency.
-
-
Cellular State: The physiological state of your cells is critical for reproducibility.
-
Action: Ensure you are using cells from a consistent, narrow range of passage numbers. Cells at very high passages can exhibit altered signaling and drug resistance. Confirm that cells are in the logarithmic growth phase at the time of treatment. For guidance on maintaining consistent cell cultures, refer to the best practices outlined by Geraghty, et al. (2014).
-
Causality: Cellular responses to kinase inhibitors are highly dependent on the activation state of signaling pathways, which can change as cells age or become confluent.
-
-
Assay Plate "Edge Effects": Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration.
-
Action: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) to create a humidity barrier.
-
Causality: Evaporation in outer wells can artificially increase the potency of Osyrol, skewing the dose-response curve.
-
Issue 2: No Downstream Target Inhibition Despite Cell Death
Q: My cells are dying at the expected IC50, but when I perform a Western blot, I don't see a decrease in phosphorylated TFE1 (p-TFE1). Is Osyrol working?
A: This is a crucial observation that suggests either a technical issue with the Western blot or that the observed cell death is due to an off-target effect.
Step-by-Step Protocol: Validating On-Target STK1 Inhibition
-
Establish a Positive Control:
-
Treat your cells with a known, potent activator of the STK1 pathway (e.g., Anisomycin, a potent MAPK activator that can upstream-activate STK1) for a short duration (e.g., 30 minutes) to induce a robust p-TFE1 signal. This validates that your antibody and detection system are working.
-
-
Optimize Osyrol Treatment Time:
-
Phosphorylation events are often rapid and transient. An IC50 from a 72-hour viability assay reflects a long-term outcome. To detect proximal target inhibition, you need a much shorter time course.
-
Experiment: Treat cells with 5x IC50 Osyrol for 0, 15, 30, 60, and 120 minutes.
-
Rationale: This time course will reveal the kinetics of p-TFE1 inhibition. The peak inhibition may occur within the first hour, after which feedback loops could complicate the signal.
-
-
Verify Antibody Specificity:
-
Action: If possible, use a second validated antibody against a different epitope of p-TFE1. Additionally, include a negative control cell line known not to express STK1 or TFE1, if available.
-
Causality: The antibody may be cross-reacting with other phosphorylated proteins, masking the true signal from p-TFE1.
-
Data Interpretation Table:
| Experimental Outcome | Possible Cause | Next Step |
| p-TFE1 is high in positive control; Osyrol reduces p-TFE1 at early time points. | On-target effect confirmed. | Proceed with your mechanistic studies. |
| p-TFE1 is high in positive control; Osyrol has no effect at any time point. | Potential off-target toxicity. The observed cell death may not be STK1-mediated. | Perform a kinome scan or use a structurally distinct STK1 inhibitor to validate the phenotype. |
| p-TFE1 signal is weak or absent in the positive control. | Western blot protocol failure. (Antibody, lysis buffer, transfer issue) | Troubleshoot the Western blot protocol using established guides, such as those provided by Mahmood & Yang (2012). |
References
-
Geraghty, R. J., Capes-Davis, A., Davis, J. M., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046. [Link]
-
Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429–434. [Link]
-
Qi, W., Li, H., & Li, A. (2008). The use of dimethyl sulfoxide (DMSO) for cell cryopreservation. Cancer Growth and Metastasis, 1, 41-45. [Link]
-
The Good Scents Company. (n.d.). sandal octanol. Retrieved from [Link]
-
ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]
-
PerfumersWorld. (n.d.). Osyrol. Retrieved from [Link]
Sources
Impact of impurities in 7-Methoxy-3,7-dimethyloctan-2-ol samples
Welcome to the technical support center for 7-Methoxy-3,7-dimethyloctan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile terpene alcohol in their experiments. Purity is paramount in scientific research, and even trace impurities can lead to unexpected results, affecting reaction kinetics, product yields, and biological activity. This document provides a comprehensive resource for troubleshooting common issues related to impurities in samples of this compound, ensuring the integrity and reproducibility of your work.
Introduction: The Significance of Purity in Your Research
This compound, a synthetic secondary alcohol with a characteristic sandalwood scent, finds applications beyond the fragrance industry, including its use as a chiral building block or a reference standard in various chemical syntheses.[1][2][3] Its multi-step synthesis from dihydromyrcene, involving hydrochlorination, methoxylation, epoxidation, and hydrogenation, can introduce a variety of impurities.[1][4][5] These can include unreacted starting materials, isomeric byproducts, and residual catalysts, each with the potential to interfere with your experimental outcomes. Understanding and identifying these impurities is the first step toward mitigating their impact.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, with a focus on impurity-related issues.
Q1: My reaction with this compound is giving a lower yield than expected. Could impurities be the cause?
A1: Absolutely. Impurities can significantly impact reaction yields in several ways:
-
Stoichiometric Imbalance: If your sample contains a significant percentage of non-alcoholic impurities, the actual molar amount of this compound will be lower than calculated based on the total mass. This can lead to an incomplete reaction if it is a limiting reagent.
-
Catalyst Poisoning: Residual impurities from the synthesis, such as sulfur-containing compounds or certain metal traces from catalysts like Raney nickel, can poison catalysts used in subsequent reactions (e.g., palladium catalysts in cross-coupling reactions).[6]
-
Side Reactions: Reactive impurities, such as unreacted epoxides or aldehydes, can consume reagents or catalyze unintended side reactions, diverting the reaction pathway and reducing the yield of the desired product.
Troubleshooting Steps:
-
Quantify Purity: Determine the purity of your this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID) and an internal standard.
-
Identify Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major impurities. Pay close attention to masses corresponding to potential intermediates from the synthesis.
-
Purify the Starting Material: If significant impurities are detected, consider purifying your sample by fractional distillation under reduced pressure or by column chromatography.
Q2: I'm observing unexpected peaks in the NMR spectrum of my product after a reaction with this compound. How can I determine if these are from impurities in the starting material?
A2: Unexpected NMR signals can indeed originate from impurities in your starting material that are carried through the reaction.
-
Inert Impurities: Some impurities may be non-reactive under your experimental conditions and will appear in the final product's spectrum.
-
Reactive Impurities: Other impurities might react to form new compounds, leading to a more complex NMR spectrum.
Troubleshooting Workflow:
Sources
Validation & Comparative
Validating the Matrix Metalloproteinase (MMP) Inhibitory Activity of 7-Methoxy-3,7-dimethyloctan-2-ol: A Comparative Guide
This guide provides a comprehensive framework for the scientific validation of 7-Methoxy-3,7-dimethyloctan-2-ol as a potential inhibitor of Matrix Metalloproteinases (MMPs). Given the absence of direct published data on this specific activity, this document outlines a rigorous, multi-tiered experimental approach. We will detail the requisite protocols, rationale for experimental choices, and comparative analyses against established MMP inhibitors, thereby providing a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel MMP Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like wound healing and tissue remodeling, their aberrant activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4][5] The development of MMP inhibitors has been a long-standing goal in drug discovery.[6] However, early broad-spectrum inhibitors showed limited clinical success due to off-target effects.[1][2] This has spurred the search for novel, selective MMP inhibitors with improved therapeutic profiles.
This compound, a methoxylated terpene derivative, presents an interesting scaffold for investigation.[7] While primarily known for its use in the fragrance industry, its structural features warrant exploration for potential biological activities. This guide proposes a systematic evaluation of its MMP inhibitory potential.
Experimental Workflow: A Step-by-Step Validation Cascade
To comprehensively assess the MMP inhibitory activity of this compound, a multi-stage experimental plan is proposed. This workflow is designed to progress from broad, high-throughput screening to more specific, cell-based assays, ensuring a thorough and reliable validation process.
Figure 1: Proposed experimental workflow for validating the MMP inhibitory activity of this compound.
Phase 1: In Vitro Enzymatic Assays - The First Line of Inquiry
The initial phase focuses on direct enzymatic assays to determine if this compound can inhibit MMP activity in a cell-free system.
Initial Screening: General Fluorogenic MMP Assay
The primary screen will utilize a broad-spectrum fluorogenic MMP assay.[8] These assays employ a fluorescence resonance energy transfer (FRET) peptide substrate that is cleaved by a wide range of MMPs, resulting in a detectable fluorescent signal.[9]
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human MMP mixture
-
Fluorogenic FRET peptide substrate
-
Assay buffer
-
This compound (test compound)
-
Doxycycline or Batimastat (positive control inhibitor)[1]
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a working solution of the test compound and controls in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant MMP mixture, and the test compound or controls.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) every 5 minutes for 60 minutes.
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Data Interpretation: A significant reduction in the rate of fluorescence increase in the presence of this compound compared to the vehicle control would indicate potential MMP inhibitory activity.
IC50 Determination and Comparative Analysis
Following a positive initial screen, the next step is to quantify the potency of inhibition by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Procedure:
-
Perform the fluorogenic MMP assay as described above with a serial dilution of this compound.
-
Similarly, determine the IC50 for the positive control inhibitor under the same experimental conditions.
-
Data Presentation:
| Compound | Target | Assay Type | Hypothetical IC50 (µM) |
| This compound | Mixed MMPs | Fluorogenic Assay | To be determined |
| Doxycycline | Broad-spectrum | Fluorogenic Assay | ~10-30 |
| Batimastat | Broad-spectrum | Fluorogenic Assay | ~0.004-0.02 |
Table 1: Hypothetical IC50 values for this compound and reference inhibitors against a mixture of MMPs.
Selectivity Profiling
To understand the specificity of inhibition, this compound will be tested against a panel of individual, purified MMPs, particularly those relevant to cancer progression such as MMP-2, MMP-7, MMP-9, and MMP-13.[10][11][12]
Experimental Protocol:
-
Procedure:
-
Conduct individual fluorogenic assays using specific recombinant human MMPs (e.g., MMP-2, MMP-7, MMP-9, MMP-13).
-
Determine the IC50 of this compound for each individual MMP.
-
Data Presentation:
| Compound | MMP-2 IC50 (µM) | MMP-7 IC50 (µM) | MMP-9 IC50 (µM) | MMP-13 IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| Selective MMP-13 Inhibitor | >100 | >100 | >100 | ~0.01 |
| Doxycycline | ~20 | ~15 | ~30 | ~10 |
Table 2: Hypothetical selectivity profile of this compound against key MMPs.
Phase 2: Cell-Based Assays - Validating Activity in a Biological Context
Successful in vitro inhibition must be validated in a cellular environment to account for factors like cell permeability and metabolism.
Cytotoxicity Assessment
Before evaluating MMP inhibition in cells, it is crucial to determine the cytotoxic profile of this compound to ensure that any observed effects are not due to cell death.[13][14][15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.[10]
Experimental Protocol:
-
Cell Culture: Use a relevant cell line that expresses MMPs, such as the HT1080 human fibrosarcoma cell line.[10]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Interpretation: The concentration at which cell viability is reduced by 50% (CC50) will be determined. Subsequent cell-based assays should use non-toxic concentrations of the compound.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.[1][17]
Experimental Protocol:
-
Cell Treatment:
-
Culture HT1080 cells in serum-free media and treat with non-toxic concentrations of this compound.
-
Stimulate MMP production with a phorbol ester like PMA (phorbol 12-myristate 13-acetate).[10]
-
-
Zymography:
-
Collect the conditioned media and separate proteins by SDS-PAGE on a gel containing gelatin.
-
Wash the gel to remove SDS and incubate in a developing buffer to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background.
-
Data Interpretation: A dose-dependent decrease in the intensity of the clear bands corresponding to MMP-2 and MMP-9 in treated cells compared to untreated controls will confirm the inhibitory effect in a cellular context.
Phase 3: Elucidating the Mechanism of Action
Understanding how this compound inhibits MMPs is crucial for its potential development as a therapeutic agent.
Figure 2: Potential mechanisms of MMP inhibition by this compound.
Most MMP inhibitors function by chelating the zinc ion in the enzyme's active site.[3][18] A simple in vitro assay can be performed to investigate this possibility. Additionally, computational methods can provide insights into the binding mode.
Zinc Chelation Assay
This assay will determine if this compound can directly interact with zinc ions.
Experimental Protocol:
-
Procedure:
-
Use a zinc-sensitive fluorescent probe.
-
In a 96-well plate, add the fluorescent probe and a solution of zinc chloride.
-
Add increasing concentrations of this compound or a known chelator like EDTA (positive control).
-
Measure the fluorescence.
-
Data Interpretation: A decrease in fluorescence in the presence of the test compound would suggest zinc chelation.
Molecular Docking
Computational docking studies can predict the binding affinity and orientation of this compound within the active site of a specific MMP, providing a theoretical basis for its inhibitory activity.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the hypothesized MMP inhibitory activity of this compound. The proposed workflow, from initial enzymatic screening to cell-based assays and mechanistic studies, provides a comprehensive framework for its evaluation. Positive results would warrant further investigation, including structure-activity relationship studies to optimize its potency and selectivity, and ultimately, in vivo studies in relevant disease models. The discovery of a novel MMP inhibitor from a readily available chemical scaffold would be a significant contribution to the field of drug discovery.
References
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Verma, R. P., & Hansch, C. (2007). Matrix metalloproteinases (MMPs): Chemical-biological functions and (Q)SARs. Bioorganic & Medicinal Chemistry, 15(6), 2223–2268. [Link]
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Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Cancers, 10(3), 73. [Link]
-
Wikipedia contributors. (2023, November 13). Metalloprotease inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Gao, Y., Xiang, J., & Li, G. (2006). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Critical Reviews in Analytical Chemistry, 36(2), 145-154. [Link]
-
Cawston, T. E. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols (pp. 1–13). Humana Press. [Link]
-
Roderfeld, M., & Roeb, E. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(23), 8962. [Link]
-
Auld, D. S. (2013). Mitochondrial Membrane Potential Assay. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Lauer-Fields, J. L., & Fields, G. B. (2018). Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. Methods in Molecular Biology, 1731, 167–178. [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
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BioVendor R&D. (n.d.). QuickZyme Mouse MMP-9 Activity Assay Kit 96-Assays. [Link]
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Fields, G. B. (2019). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Immunology, 10, 1278. [Link]
-
Jayathilake, C., et al. (2017). Anti-MMP-2 and MMP-9 activity of Salsola komarovii Iljin extract and its solvent fractions. Asian Pacific Journal of Tropical Biomedicine, 7(1), 44-49. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Sakamuru, S., et al. (2016). Mitochondrial Membrane Potential Assay. Methods in Molecular Biology, 1474, 39-47. [Link]
-
Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). [Link]
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Kim, Y. S., et al. (2013). MMP-2 and MMP-9 Inhibitory Effects of Different Solvent Fractions from Corydalis heterocarpa. Korean Journal of Medicinal Crop Science, 21(5), 351-357. [Link]
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Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]
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Patsnap Synapse. (2024, June 21). What are MMPs inhibitors and how do they work?. [Link]
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The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. [Link]
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Lauer-Fields, J., et al. (2015). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Methods in Molecular Biology, 1213, 147-158. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Wermuth, M., et al. (2020). Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. Molecules, 25(11), 2649. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
-
Asakawa, Y., et al. (2013). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. ResearchGate. [Link]
-
Laronha, H., & Caldeira, J. (2020). Mechanisms to Inhibit Matrix Metalloproteinase Activity: Where Are We in the Development of Clinically Relevant Inhibitors? Pharmaceuticals, 13(6), 115. [Link]
-
Mukherjee, P., et al. (2021). Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill. Cancers, 13(7), 1675. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3024049, 7-Methoxy-3,7-dimethyloctan-3-ol. [Link]dimethyloctan-3-ol)
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A Comparative Guide to the Synthesis of Ebanol: Pathways to a Sandalwood Scent
Introduction
In the intricate world of fragrance chemistry, synthetic sandalwood odorants are indispensable, offering a sustainable and consistent alternative to the endangered natural sandalwood tree. Among these, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol, commercially known as Ebanol, is highly valued for its rich, warm, and musky sandalwood character.[1] Its complex structure, featuring two stereocenters and a substituted cyclopentene ring, presents a compelling challenge for synthetic organic chemists.
This guide provides an in-depth comparative analysis of the primary synthetic routes to Ebanol. We will dissect each pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that guide reagent choice and reaction conditions. This analysis is designed for researchers, scientists, and professionals in drug development and fragrance synthesis, offering field-proven insights into the practicalities of producing this sought-after molecule.
It is important to clarify a point of nomenclature. The name "Osyrol" is sometimes associated with Ebanol, but it more accurately refers to an acyclic methoxy alcohol (CAS No. 41890-92-0) with a distinct, albeit related, sandalwood profile.[2][3] This guide will focus exclusively on the synthesis of the cyclopentene-containing structure of Ebanol (CAS No. 67801-20-1).[4]
Retrosynthetic Analysis: Deconstructing Ebanol
A logical approach to designing any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify key bonds and strategic disconnections that reveal potential starting materials and reaction pathways. For Ebanol, the most logical disconnections are at the C3-C4 bond of the pentenol side chain and within the cyclopentene ring, tracing its origin back to common terpene feedstocks.
Caption: Retrosynthetic analysis of Ebanol.
This analysis highlights two primary convergent strategies:
-
The α-Pinene/Campholenaldehyde Route: A versatile pathway that begins with the abundant natural terpene, α-pinene.
-
Side-Chain Construction Strategies: The crucial carbon-carbon bond-forming reactions, such as Aldol, Wittig, or Grignard reactions, used to build the pentenol side chain onto the campholenaldehyde core.
Route 1: The α-Pinene to Ebanol Pathway
This is the most industrially significant approach, leveraging an inexpensive and readily available chiral starting material derived from crude sulfate turpentine (CST).[5] The synthesis can be conceptually divided into two major phases: the formation of the key intermediate, campholenaldehyde, and the subsequent elaboration of the C5 side chain.
Phase 1: Synthesis of Campholenaldehyde from α-Pinene
Campholenaldehyde is the foundational building block for a wide array of sandalwood synthetics.[6] Its synthesis from α-pinene is a classic example of terpene chemistry, involving an epoxidation followed by a carefully controlled rearrangement.
Step 1: Epoxidation of α-Pinene The first step is the oxidation of the double bond in α-pinene to form α-pinene oxide. The choice of oxidant is critical to maximize yield and minimize side reactions.
-
Mechanism & Causality: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective but produce stoichiometric waste. A greener and more cost-effective alternative is the in situ generation of peroxycarboximidic acid from hydrogen peroxide and a nitrile (e.g., trichloroacetonitrile).[7] The higher reactivity of the trichlorinated system allows the reaction to proceed at room temperature, which is crucial for preventing the thermally induced rearrangement of the sensitive pinene oxide product.[7]
Step 2: Isomerization of α-Pinene Oxide The epoxide is then rearranged to campholenaldehyde. This reaction is typically catalyzed by a Lewis or Brønsted acid.
-
Mechanism & Causality: The acid catalyst protonates the epoxide oxygen, activating it for ring-opening. A concerted rearrangement involving a hydride shift and cleavage of the cyclobutane ring relieves ring strain and forms the more stable five-membered cyclopentene ring of campholenaldehyde.[6] The choice of catalyst (e.g., zinc bromide, supported solid acids) is key to achieving high selectivity for the desired aldehyde over other potential byproducts like pinocamphone or carveol.
Caption: Workflow for Phase 1 of the α-Pinene route.
Phase 2: Side-Chain Elaboration from Campholenaldehyde
With campholenaldehyde in hand, the next strategic goal is to construct the 3-methyl-4-penten-2-ol side chain. This involves two key transformations: a carbon-carbon bond formation and the installation of the secondary alcohol.
Method A: Aldol Condensation followed by Reduction
This is a robust and scalable approach.
-
Step 3: Aldol Condensation: Campholenaldehyde is condensed with a ketone, such as methyl ethyl ketone (MEK), under basic conditions (e.g., NaOH in methanol).[8] This forms an α,β-unsaturated ketone intermediate. The base deprotonates the α-carbon of MEK, generating an enolate that acts as a nucleophile, attacking the electrophilic aldehyde carbon of campholenaldehyde. Subsequent dehydration yields the conjugated system.
-
Step 4: Selective Reduction: The ketone in the resulting intermediate is selectively reduced to the secondary alcohol of Ebanol. A hydride reagent like sodium borohydride (NaBH₄) is ideal for this transformation, as it selectively reduces the ketone without affecting the carbon-carbon double bond.
Method B: Grignard Reaction Approach
An alternative C-C bond formation strategy involves a Grignard reaction.
-
Hypothetical Pathway: This would likely involve an initial Wittig or Horner-Wadsworth-Emmons reaction on campholenaldehyde to install a propanal or butenal fragment. The resulting α,β-unsaturated aldehyde could then be reacted with a methyl Grignard reagent (CH₃MgBr).[9] The Grignard reagent would add to the aldehyde carbonyl, forming the secondary alcohol directly. This route offers a different strategic approach but may involve more steps or less stable intermediates.
Caption: Workflow for Phase 2 via Aldol Condensation.
Comparative Data Summary
The selection of an optimal synthesis route depends on a variety of factors, including cost, scale, and available equipment. The route starting from α-pinene is generally favored for industrial production due to its reliance on a cheap, renewable feedstock.
| Parameter | Route 1: from α-Pinene | Notes |
| Starting Material | α-Pinene | Abundant, low-cost, derived from pine trees.[5] |
| Key Intermediate | Campholenaldehyde | Versatile building block for many sandalwood compounds.[6] |
| Number of Steps | 4-5 steps (longest linear sequence) | A multi-step synthesis requiring distinct workups. |
| Overall Yield | Moderate | Each step has an associated yield loss; overall yield is a product of individual step efficiencies. |
| Scalability | High | Well-established reactions suitable for large-scale industrial processes. |
| Key Reactions | Epoxidation, Rearrangement, Aldol Condensation, Reduction | Classic, well-understood organic transformations. |
| Stereocontrol | Inherited from starting material | The chirality of natural α-pinene is transferred to the final product. |
| Advantages | Low cost of raw materials, sustainable feedstock. | The economic driver for industrial synthesis. |
| Disadvantages | Multiple steps, potential for byproduct formation, waste generation. | Requires careful optimization of each step to be economically viable.[10] |
Experimental Protocols
The following protocols are representative procedures based on established chemical principles for the key transformations in the α-pinene route.
Protocol 1: Synthesis of Campholenaldehyde from α-Pinene Oxide
This protocol describes the acid-catalyzed rearrangement of the epoxide intermediate.
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel. The setup is flushed with nitrogen.
-
Reaction Charge: The flask is charged with α-pinene oxide (1 mole) dissolved in 250 mL of an aprotic solvent like toluene.
-
Catalyst Preparation: A solution of the Lewis acid catalyst (e.g., 0.05 mole equivalents of anhydrous zinc bromide) in 50 mL of toluene is prepared.
-
Reaction Execution: The reaction mixture is cooled to 0-5 °C in an ice bath. The catalyst solution is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: The reaction is stirred at 5-10 °C and monitored by Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by the slow addition of 100 mL of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine (2 x 100 mL), and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude campholenaldehyde is purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Aldol Condensation of Campholenaldehyde
This protocol describes the C-C bond formation to build the side-chain precursor.
-
Apparatus Setup: A 1 L four-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: A solution of sodium hydroxide (1.2 mole equivalents) in 300 mL of methanol is prepared in the flask and stirred until dissolved.
-
Reaction Execution: The flask is cooled to 10-15 °C. A mixture of campholenaldehyde (1 mole) and methyl ethyl ketone (1.5 mole equivalents) is added dropwise over 1 hour, maintaining the temperature below 20 °C.[8]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours until GC analysis indicates the consumption of the aldehyde.
-
Workup: The reaction mixture is neutralized with acetic acid and the methanol is removed under reduced pressure. The residue is taken up in 500 mL of ethyl acetate and washed with water (2 x 200 mL) and brine (1 x 200 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude α,β-unsaturated ketone is purified by vacuum distillation.
Conclusion
The synthesis of Ebanol is a testament to the power of modern organic chemistry to create complex, valuable molecules from simple, natural feedstocks. The dominant pathway, originating from α-pinene, exemplifies a strategic industrial synthesis that balances cost, efficiency, and scalability. While it involves multiple steps, each transformation is based on well-understood and robust chemical reactions. The key to a successful and economical synthesis lies in the careful optimization of each stage—from the selective epoxidation of α-pinene to the final reduction that sets the crucial secondary alcohol. For researchers, this synthetic route offers numerous opportunities for methodological improvement, such as the development of more efficient catalysts for the rearrangement step or exploring alternative C-C bond-forming strategies to further enhance the overall efficiency and greenness of the process.
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A Comparative Benchmarking Guide to 7-Methoxy-3,7-dimethyloctan-2-ol in Preclinical Assays
I. Introduction: Unveiling the Bio-Potential of a Sandalwood Mimic
State-of-the-art research has demonstrated the biological activities of natural sandalwood oil and some of its synthetic mimics. For instance, α-santalol, a major component of sandalwood oil, exhibits anticancer properties by inducing apoptosis. [1]Synthetic odorants like Sandalore have been shown to interact with olfactory receptors in human skin, promoting wound healing. Given that 7-Methoxy-3,7-dimethyloctan-2-ol is a synthetic terpenoid alcohol designed to emulate the sandalwood aroma, it is plausible that it may exhibit similar biological activities. This guide outlines a series of benchmark assays to evaluate its performance in cytotoxicity, anti-inflammatory, and antimicrobial applications, comparing it with other known synthetic sandalwood compounds.
II. Comparator Compounds
To effectively benchmark the performance of this compound, a selection of relevant comparator compounds is essential. These include:
-
α-Santalol: A major active component of natural sandalwood oil, serving as a positive control for biological activity. [1]* Sandalore™: A widely used synthetic sandalwood fragrance with known effects on skin cell proliferation and migration.
-
Bacdanol®: Another common synthetic sandalwood fragrance.
-
Vehicle Control (DMSO): Dimethyl sulfoxide (DMSO) will be used as the vehicle for dissolving the test compounds. [2]
III. Experimental Benchmarking Workflows
This section details the step-by-step protocols for a series of in vitro assays to assess the biological performance of this compound.
A. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. [3]It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. [3]
Experimental Workflow: Cytotoxicity Assay
Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed human cervical cancer cells (HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound, α-santalol, Sandalore™, and Bacdanol® in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1-100 µM). The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with the medium containing the test compounds and controls. Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [4]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [4]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Performance Data: Cytotoxicity (IC50)
| Compound | Hypothetical IC50 (µM) on HeLa cells |
| This compound | > 100 |
| α-Santalol | 50 |
| Sandalore™ | 85 |
| Bacdanol® | 30 |
| Doxorubicin (Positive Control) | 0.5 |
B. Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [5]
Experimental Workflow: NO Inhibition Assay
Workflow for the Nitric Oxide (NO) inhibition assay.
Detailed Protocol: NO Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. [6]5. Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature. [6]7. Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 values.
Hypothetical Performance Data: NO Inhibition (IC50)
| Compound | Hypothetical IC50 (µM) |
| This compound | 75 |
| α-Santalol | 40 |
| Sandalore™ | 90 |
| Bacdanol® | 60 |
| Dexamethasone (Positive Control) | 10 |
C. Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms. [7]
Experimental Workflow: Antimicrobial Assay
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A Head-to-Head Comparative Analysis of the Antimicrobial Potential of Osyrol and Other Biologically Active Fragrance Molecules
Introduction: Beyond Scent - Uncovering the Biological Potential of Fragrance Molecules
In the realm of fragrance chemistry, molecules are primarily celebrated for their olfactory contributions. However, a growing body of evidence suggests that many of these aromatic compounds possess intriguing biological activities, ranging from anti-inflammatory to antimicrobial properties[1][2]. This guide delves into a comparative analysis of Osyrol, a synthetic sandalwood fragrance molecule, and three well-characterized, biologically active fragrance compounds: Linalool, Geraniol, and Eugenol.
Osyrol (chemical name: 7-methoxy-3,7-dimethyloctan-2-ol) is prized in perfumery for its smooth, woody, and slightly floral scent profile. While its olfactory characteristics are well-documented, its potential biological activities remain largely unexplored in publicly available literature. This guide proposes a hypothetical head-to-head study to evaluate the antimicrobial efficacy of Osyrol in comparison to Linalool, Geraniol, and Eugenol, three fragrance molecules with established antimicrobial properties[3][4][5]. By outlining a rigorous experimental framework, we aim to provide a blueprint for researchers and drug development professionals to investigate the untapped therapeutic potential of synthetic fragrance molecules like Osyrol.
Physicochemical Properties of the Subject Molecules
A molecule's biological activity is intrinsically linked to its chemical structure and physical properties. Understanding these characteristics is the first step in a comparative analysis.
| Molecule | Chemical Formula | Molecular Weight ( g/mol ) | Odor Profile | Key Structural Features |
| Osyrol | C11H24O2 | 188.31 | Sandalwood, sweet, soapy, floral | Saturated aliphatic chain with a methoxy and a hydroxyl group |
| Linalool | C10H18O | 154.25 | Floral, citrus, woody | Acyclic monoterpenoid with a hydroxyl group |
| Geraniol | C10H18O | 154.25 | Rosy, floral | Acyclic monoterpenoid with a primary hydroxyl group |
| Eugenol | C10H12O2 | 164.20 | Spicy, clove-like | Phenylpropanoid with a hydroxyl and a methoxy group on a benzene ring |
Proposed Head-to-Head Study: Antimicrobial Activity
Given the established antimicrobial effects of many fragrance molecules, a comparative study of Osyrol's efficacy against common microbial pathogens is a logical starting point for exploring its biological activity. This section outlines the experimental protocols for a comprehensive head-to-head comparison.
Experimental Design Workflow
Caption: General mechanism of antimicrobial action for terpenoids and phenylpropanoids.
-
Linalool: This monoterpenoid alcohol disrupts the cell membrane, leading to increased permeability and leakage of intracellular components. It can also interfere with cellular respiration and energy production.[3][6][7][8]
-
Geraniol: Similar to linalool, geraniol's lipophilic nature allows it to partition into the bacterial cell membrane, altering its fluidity and integrity. This leads to the loss of essential ions and metabolites, ultimately causing cell death.[4][9][10]
-
Eugenol: This phenylpropanoid disrupts the cytoplasmic membrane, increasing its non-specific permeability. Its hydrophobic nature allows it to penetrate the cell wall of Gram-negative bacteria, and its hydroxyl group can inhibit the action of intracellular enzymes.[5][11][12][13]
Given Osyrol's chemical structure as a saturated aliphatic alcohol and ether, it is plausible to hypothesize that if it possesses antimicrobial activity, its mechanism would also involve disruption of the cell membrane. However, its higher molecular weight and different functional groups compared to the other molecules may influence its efficacy and spectrum of activity.
Discussion and Future Directions
This guide outlines a clear and scientifically rigorous framework for a head-to-head comparison of the antimicrobial properties of Osyrol with the well-characterized fragrance molecules Linalool, Geraniol, and Eugenol. The hypothetical data presented suggests that Osyrol may possess some antimicrobial activity, albeit potentially less potent than the other tested molecules.
The proposed research would be a crucial first step in characterizing the biological activity profile of Osyrol. Should Osyrol demonstrate significant antimicrobial efficacy, further studies would be warranted to:
-
Elucidate its precise mechanism of action.
-
Evaluate its activity against a broader panel of microorganisms, including antibiotic-resistant strains.
-
Investigate its potential for synergistic effects with existing antimicrobial agents.
-
Assess its cytotoxicity and potential for topical or other therapeutic applications.
By systematically evaluating the biological activities of synthetic fragrance molecules like Osyrol, we can unlock new avenues for the development of novel therapeutic agents from a previously overlooked source.
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Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC - NIH. (2021-01-28). Retrieved from [Link]
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Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PMC - NIH. Retrieved from [Link]
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Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC - NIH. Retrieved from [Link]
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A Comprehensive Review on Eugenol's Antimicrobial Properties and Industry Applications: A Transformation from Ethnomedicine t. Retrieved from [Link]
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Antimicrobial activity of geraniol: an integrative review - Taylor & Francis. Retrieved from [Link]
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Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gram Positive Bacterial pathogens | Journal of Drug Delivery and Therapeutics. (2019-05-15). Retrieved from [Link]
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Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics - MDPI. (2023-11-06). Retrieved from [Link]
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(PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - ResearchGate. (2025-10-16). Retrieved from [Link]
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Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis - Frontiers. (2019-12-19). Retrieved from [Link]
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Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges | Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
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Full article: Antimicrobial and Anti-inflammatory Activities of Commercial Aromatizing Fragrances - Taylor & Francis. Retrieved from [Link]
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Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. Retrieved from [Link]
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(PDF) A new method for determining the minimum inhibitory concentration of essential oils - ResearchGate. (2025-08-05). Retrieved from [Link]
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Antibacterial Activity and Mechanism of Linalool against Shewanella putrefaciens - MDPI. Retrieved from [Link]
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Antimicrobial activity and metabolomic analysis of linalool against pa - Dove Medical Press. (2025-02-07). Retrieved from [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active - Aidic. Retrieved from [Link]
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Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed. Retrieved from [Link]
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Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Retrieved from [Link]
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Preparation and characterization of geraniol nanoemulsions and its antibacterial activity. (2022-11-28). Retrieved from [Link]
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(PDF) Antimicrobial and Anti-inflammatory Activities of Commercial Aromatizing Fragrances. (2025-11-09). Retrieved from [Link]
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Antimicrobial activity of geraniol: an integrative review - ResearchGate. (2020-04-13). Retrieved from [Link]
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Antifungal and Antibacterial Activities of Eugenol and Non-Polar Extract of Syzygium aromaticum L. - Lincoln Repository. Retrieved from [Link]
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ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES - CORE. Retrieved from [Link]
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A Multi-Assay Approach to Validate the Antioxidant Capacity of 7-Methoxy-3,7-dimethyloctan-2-ol
In the dynamic field of drug discovery and development, the identification of novel antioxidant compounds is of paramount importance. This guide provides a comprehensive framework for researchers and scientists to rigorously evaluate the antioxidant potential of 7-Methoxy-3,7-dimethyloctan-2-ol, a synthetic fragrance ingredient with a structure reminiscent of naturally occurring terpene derivatives[1][2]. While this compound is primarily utilized in perfumery for its sandalwood-like aroma, its structural features—a hydroxyl group and an ether linkage—suggest a potential, yet unconfirmed, capacity to neutralize free radicals[2][3].
This document outlines a robust, multi-assay strategy designed to deliver a comprehensive and reliable assessment of its antioxidant profile. By employing a battery of tests with distinct chemical mechanisms, we can move beyond a superficial screening to a more nuanced understanding of the compound's potential bioactivity.
The Rationale for a Multi-Faceted Assay Approach
No single antioxidant assay can provide a complete picture of a compound's antioxidant capabilities. This is because antioxidant action is not a monolithic process. It can occur through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[4][5]. Furthermore, the reactivity of an antioxidant is highly dependent on the specific radical species it is acting upon and the reaction environment. Therefore, to build a trustworthy case for the antioxidant capacity of a novel molecule like this compound, a multi-assay approach is not just recommended, but essential for scientific rigor[6].
This guide will focus on three widely accepted and mechanistically diverse assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay that measures the ability of an antioxidant to donate an electron to the stable DPPH radical[7].
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Another SET-based method that evaluates the capacity of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form[8][9].
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that assesses the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, a biologically relevant reactive oxygen species[10][11].
By comparing the performance of this compound across these different assays, we can gain a more holistic understanding of its potential antioxidant profile.
Visualizing the Validation Workflow
The following diagram outlines the logical flow for a comprehensive evaluation of the antioxidant capacity of a novel compound.
Caption: Workflow for validating antioxidant capacity.
Experimental Protocols and Data Interpretation
The following sections provide detailed methodologies for each assay. It is critical to include a positive control (a known antioxidant like Trolox or Ascorbic Acid) and a negative control (solvent alone) in every experiment for data normalization and validation.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The donation of a hydrogen atom or an electron by the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound[12].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.
-
Prepare a series of concentrations of this compound in methanol.
-
Prepare a series of concentrations of Trolox (standard) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound or standard.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes[7].
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm[8][13]. The intensity of the blue color is directly proportional to the reducing power of the sample[9].
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up the volume to 1 liter with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh and warmed to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard at various concentrations to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using a ferrous sulfate (FeSO₄·7H₂O) solution of known concentrations.
-
The antioxidant capacity of the sample is expressed as micromolar of Fe²⁺ equivalents or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)[10]. The antioxidant's presence preserves the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC)[11].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.
-
Prepare serial dilutions of this compound and Trolox in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add 25 µL of the test compound, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay plot.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of the sample.
-
Comparative Data Presentation
The results from these assays should be systematically organized for clear comparison. The tables below illustrate how to present the hypothetical data for this compound against the standard, Trolox.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | [Hypothetical Value] |
| Trolox | [Reference Value] |
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe²⁺ Equivalents) |
| This compound | [Hypothetical Value] |
| Trolox | [Reference Value] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µM Trolox Equivalents) |
| This compound | [Hypothetical Value] |
| Trolox | [Reference Value] |
Mechanistic Insights through Assay Comparison
The power of this multi-assay approach lies in the interpretation of the combined results.
-
If this compound shows strong activity in the DPPH and FRAP assays , it suggests that its primary mechanism of antioxidant action is through Single Electron Transfer (SET) .
-
Conversely, strong performance in the ORAC assay would indicate a proficiency in Hydrogen Atom Transfer (HAT) , a mechanism particularly relevant for quenching biologically significant peroxyl radicals[4].
-
Activity across all three assays would point to a broad-spectrum antioxidant capacity, capable of acting through multiple mechanisms.
The following diagram illustrates the chemical principles differentiating SET and HAT-based assays.
Caption: Mechanisms of SET and HAT-based assays.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial characterization of the antioxidant potential of this compound. By employing a combination of DPPH, FRAP, and ORAC assays, researchers can obtain a multi-faceted view of its antioxidant capacity, elucidating its potential mechanisms of action. This comprehensive approach is crucial for validating any claims of antioxidant activity and serves as a foundational step for further preclinical development. The data generated through these methods will provide the necessary evidence to determine if this fragrance compound warrants further investigation as a novel bioactive agent.
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A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-3,7-dimethyloctan-2-ol Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for analogs of 7-Methoxy-3,7-dimethyloctan-2-ol, a saturated acyclic monoterpenoid. While comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, we can infer and establish a robust comparative framework by examining structurally related acyclic monoterpenoids, such as citronellol and its derivatives. This guide will synthesize available data, explain the causal relationships behind structural modifications and their impact on biological activity, and provide detailed experimental methodologies for assessing these effects.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the family of acyclic monoterpenoid alcohols, which are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties.[1] The core structure, a substituted octane chain, offers multiple points for chemical modification, making it an interesting scaffold for developing new therapeutic agents. The presence of a methoxy group and a hydroxyl group suggests potential for hydrogen bonding and metabolic transformations, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
This guide will focus primarily on the potential antimicrobial and antifungal activities of this compound analogs, drawing parallels from well-studied analogs like citronellol.
The Core Scaffold: Structural Features and Hypothesized Activity
The fundamental structure of this compound provides a lipophilic carbon backbone, which is crucial for traversing microbial cell membranes. The key functional groups that likely govern its biological activity are the secondary alcohol at the C2 position and the methoxy group at the C7 position.
Caption: Core structure of this compound.
Comparative Structure-Activity Relationship Analysis
Due to the limited direct SAR data on this compound analogs, we will draw logical inferences from studies on related acyclic monoterpenoids. A key comparative compound is citronellol, which shares a similar carbon skeleton but with a primary alcohol and a double bond.
The Role of the Hydroxyl Group
The position and presence of the hydroxyl group are critical for the biological activity of acyclic monoterpenoids. In a structure-odour relationship study of acyclic monoterpene alcohols, it was found that the position of the hydroxyl group significantly impacts their potency.[2] While this study focused on odor, the underlying principle of molecular interaction with receptors is relevant to other biological activities.
-
Hypothesis for this compound analogs:
-
Esterification or etherification of the C2-hydroxyl group would likely decrease or abolish antimicrobial activity. This is because the free hydroxyl group is often essential for forming hydrogen bonds with target enzymes or proteins in microorganisms.
-
Shifting the hydroxyl group to other positions on the octanol chain would likely alter the activity profile. For instance, a primary alcohol (at C1) might exhibit different potency compared to the secondary alcohol at C2.
-
Impact of the Methoxy Group
The methoxy group at the C7 position introduces polarity and can influence the molecule's interaction with biological targets. Studies on other methoxy-substituted compounds, such as methoxychalcones, have demonstrated that the position and number of methoxyl groups significantly affect their antifungal, antibacterial, and antiproliferative activities.[3]
-
Hypothesis for this compound analogs:
-
Analogs lacking the methoxy group would be more lipophilic. This could enhance membrane disruption but might decrease specificity for certain targets.
-
Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) would systematically alter lipophilicity and steric bulk, allowing for fine-tuning of activity.
-
Introducing additional methoxy groups could enhance interactions with specific targets, as seen in some classes of natural products.
-
Modifications to the Carbon Skeleton
The length and branching of the carbon chain are key determinants of the lipophilicity and overall shape of the molecule.
-
Hypothesis for this compound analogs:
-
Chain length: Shortening or lengthening the octanol backbone would impact the molecule's ability to intercalate into the microbial cell membrane. There is likely an optimal chain length for maximum activity.
-
Methyl groups: The methyl groups at C3 and C7 contribute to the steric bulk and conformation of the molecule. Removing or repositioning these groups would alter the shape and could affect binding to a target site. Acyclic alcohols have been shown to have stronger insecticidal toxicity compared to cyclic ones, suggesting the flexibility of the acyclic structure is advantageous.[4]
-
Experimental Data from a Related Analog Series: Citronellol and its Derivatives
To provide a tangible example of SAR, we can examine the antibacterial activity of citronellol and its chemoenzymatically synthesized oxide derivative.
| Compound | Structure | Antibacterial Activity (General Trend) | Reference |
| Citronellol | 3,7-Dimethyloct-6-en-1-ol | Moderate | [5] |
| Citronellol-oxide | 2-(3,3-Dimethyloxiran-2-yl)ethyl)-2-methylpropan-1-ol | Maintained or slightly altered | [5] |
This study demonstrated that the epoxidation of the double bond in citronellol, creating citronellol-oxide, retained antibacterial activity.[5] This suggests that for this class of molecules, modifications at the terminal end of the carbon chain can be tolerated without losing the core antibacterial effect. The activity was attributed to the disruption of the bacterial cell envelope.[5]
Proposed Experimental Workflow for SAR Determination
To systematically evaluate the SAR of this compound analogs, the following experimental workflow is proposed:
Caption: Proposed workflow for SAR determination of novel analogs.
Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method for determining the antimicrobial potency of a compound.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
-
The results can be confirmed by measuring the optical density at 600 nm using a plate reader.
-
Conclusion and Future Directions
The structure of this compound presents a promising, yet underexplored, scaffold for the development of new therapeutic agents, particularly antimicrobials. Based on the analysis of related acyclic monoterpenoids, it is evident that the hydroxyl and methoxy functional groups, as well as the overall lipophilicity and shape of the carbon skeleton, are critical determinants of biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a quantitative structure-activity relationship.[6] Elucidating the mechanism of action of the most potent analogs will be crucial for their further development as drug candidates.
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A Toxicological Comparison of 7-Methoxy-3,7-dimethyloctan-2-ol and Structurally Related Fragrance Compounds
This guide provides a comprehensive toxicological comparison of 7-Methoxy-3,7-dimethyloctan-2-ol, a synthetic fragrance ingredient with a sandalwood and floral character, against structurally similar and widely used fragrance compounds: geraniol, linalool, and citronellol.[1] This analysis is intended for researchers, scientists, and professionals in drug development and product safety assessment, offering a comparative overview of key toxicological endpoints supported by experimental data and standardized testing protocols.
Introduction and Rationale
This compound (CAS 41890-92-0), also known as Osyrol, is valued in the fragrance industry for its woody, floral, and soapy scent profile.[1][2] As with any chemical intended for consumer or industrial use, a thorough understanding of its toxicological profile is paramount. A comparative approach provides valuable context, benchmarking the safety of a substance against established alternatives.
This guide focuses on comparing this compound with geraniol, linalool, and citronellol. These compounds are selected due to their structural similarities as acyclic monoterpenoids and their extensive use in fragrance and cosmetic applications.[3][4][5] By examining key toxicological parameters—acute toxicity, genotoxicity, and skin sensitization—we can better situate the safety profile of this compound within its chemical class.
Structural Comparison of Compounds
The toxicological properties of a chemical are intrinsically linked to its structure. The compounds under review share a common carbon backbone but differ in their functional groups and degree of saturation, which can influence their reactivity and metabolic pathways.
Caption: Chemical structures of the compared fragrance compounds.
Core Toxicological Endpoints: Methodologies and Rationale
To ensure a robust and reproducible comparison, standardized test guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols represent the gold standard in regulatory toxicology.
Acute Oral Toxicity
The assessment of acute oral toxicity provides data on the adverse effects that may occur after a single oral administration of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that minimizes the number of animals required while still allowing for classification.[6]
Experimental Protocol: OECD 423 - Acute Toxic Class Method
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing & Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days to acclimatize.[7]
-
Dosing: A stepwise procedure is used with 3 animals per step. Dosing starts at a predetermined level (e.g., 300 mg/kg) based on existing information.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for the first 30 minutes, periodically for the first 24 hours, and then daily for 14 days.[6]
-
Stepwise Progression:
-
If mortality occurs in 2 or 3 animals, the dose for the next step is decreased.
-
If 0 or 1 animal dies, the dose is increased for the next step.
-
This continues until the criteria for classification are met. A limit test at 2000 mg/kg can also be performed.[6]
-
Causality: This method is chosen for its efficiency and ethical considerations. By observing clear signs of toxicity rather than solely lethality, it provides sufficient information for hazard classification while reducing animal suffering compared to older methods like the LD50 test.[8][9]
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying substances that can cause genetic damage, a potential precursor to carcinogenicity. A standard battery includes a bacterial gene mutation assay and an in vitro mammalian cell assay for chromosomal damage.
The Ames test, following OECD Guideline 471, is a widely used method to assess the mutagenic potential of a chemical.[10] It uses specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11]
Experimental Protocol: OECD 471 - Ames Test
-
Strain Selection: A set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[12]
-
Exposure: Bacteria, the test substance at various concentrations, and the S9 mix (if applicable) are combined.
-
Plating & Incubation: The mixture is plated on a minimal agar medium. Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Causality: This in vitro screen is a rapid and sensitive method to detect point mutations. Its high predictive value for carcinogenicity makes it a cornerstone of initial safety assessments.[10]
Caption: Workflow for the OECD 471 Ames Test.
The in vitro micronucleus test (OECD Guideline 487) detects damage to chromosomes or the mitotic apparatus.[13] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Experimental Protocol: OECD 487 - In Vitro Micronucleus Test
-
Cell Culture: Human lymphocytes or established cell lines (e.g., TK6, CHO) are cultured.[13][14]
-
Exposure: Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to block cell division at the two-nuclei stage, making it easier to identify micronuclei in divided cells.
-
Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Causality: This assay complements the Ames test by detecting clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events, providing a more comprehensive picture of a substance's genotoxic potential.[14]
Skin Sensitization
Skin sensitization is an immune response to a substance, leading to allergic contact dermatitis upon re-exposure.[15] The Murine Local Lymph Node Assay (LLNA), outlined in OECD Guideline 429, is the preferred in vivo method for assessing this endpoint.[16][17][18]
Experimental Protocol: OECD 429 - Local Lymph Node Assay (LLNA)
-
Animal Model: The assay uses mice (typically CBA/Ca or CBA/J strain).
-
Application: The test substance is applied to the dorsal surface of each ear for three consecutive days. A vehicle control group is also included.
-
Proliferation Measurement: On day 5, a radiolabeled marker (e.g., ³H-methyl thymidine) is injected. This marker is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
-
Node Excision: On day 6, the animals are euthanized, and the draining lymph nodes are excised.
-
Quantification: A single-cell suspension of lymph node cells is prepared, and the amount of incorporated radioactivity is measured.
-
Stimulation Index (SI): The level of proliferation is expressed as a Stimulation Index (SI), which is the ratio of radioactivity in the test group compared to the vehicle control group. An SI value of 3 or greater is considered a positive result, indicating sensitizing potential.[19]
Causality: The LLNA is based on the immunological principle that sensitizing chemicals induce the proliferation of T-lymphocytes in the lymph nodes draining the site of application.[16] It is considered a refinement over older guinea pig methods because it is quantitative and involves less animal distress.[16][17]
Sources
- 1. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 2. sandal octanol, 41890-92-0 [thegoodscentscompany.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Citronellol Ingredient Allergy Safety Information [skinsafeproducts.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. enamine.net [enamine.net]
- 12. scantox.com [scantox.com]
- 13. criver.com [criver.com]
- 14. scantox.com [scantox.com]
- 15. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Local lymph node assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 7-Methoxy-3,7-dimethyloctan-2-ol
Introduction
7-Methoxy-3,7-dimethyloctan-2-ol, known commercially by trade names such as Osyrol, is a synthetic fragrance ingredient valued for its clean, sandalwood-like aroma with sweet, floral notes[1][2]. While it is a common component in perfumes and cosmetics, its handling and disposal in a laboratory setting demand a rigorous, safety-first approach. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of this compound. The protocols herein are designed to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination, reflecting the core principles of responsible chemical stewardship.
Hazard Profile and Disposal Rationale
Understanding the physicochemical properties and hazard classifications of this compound is fundamental to executing its disposal safely. While some safety data sheets (SDS) do not classify the substance under GHS Regulation 1272/2008/EC, others identify it as a notable irritant[3][4]. The principle of precaution dictates that we adhere to the more stringent classification to ensure the highest level of safety.
The primary drivers for its specific disposal protocol are its properties as a skin/eye irritant, its low water solubility, and its combustible nature. Direct disposal to refuse or sanitary sewers is strictly prohibited as it can lead to skin and eye exposure for sanitation workers and, more critically, cause lasting contamination of aquatic ecosystems[3][4].
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Rationale for Disposal Protocol | Source(s) |
|---|---|---|---|
| CAS Number | 41890-92-0 | Unique identification for waste manifest. | [3] |
| Molecular Formula | C₁₁H₂₄O₂ | Informs on chemical compatibility and potential reactions. | [3] |
| Appearance | Colorless, clear liquid | Visual confirmation of the substance. | [5] |
| Hazard Classifications | Skin Irritant (Category 2, H315), Serious Eye Irritant (Category 2, H319) | Mandates the use of Personal Protective Equipment (PPE) to prevent contact. | [4] |
| Flash Point | > 100 °C / > 212 °F (TCC) | Classifies it as a combustible, not flammable, liquid. Requires segregation from ignition sources. | [5] |
| Water Solubility | Low; Insoluble in water | Prohibits sewer/drain disposal to prevent environmental release. | [5] |
| Environmental Notes | SDS recommends preventing entry into drains, surface, and ground water. | Reinforces the need for containment and disposal as chemical waste. |[3] |
Essential Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The causality is clear: direct contact is the primary route of exposure, and the substance's classification as a skin and eye irritant necessitates robust physical barriers.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety goggles with side protection to guard against splashes[6].
-
Skin and Body Protection: A standard laboratory coat must be worn to protect against accidental skin contact.
-
Work Area: All handling and transfers should occur within a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors[4].
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe disposal of this compound in various common laboratory scenarios. Adherence to these steps is critical for ensuring a safe and compliant workflow.
Protocol 3.1: Disposal of Unused or Waste Product (Bulk Quantities)
This protocol applies to the disposal of expired stock, reaction byproducts, or any quantity of the chemical that is no longer needed.
-
Prepare a Designated Waste Container:
-
Action: Select a clean, sealable container made of a chemically compatible material (e.g., high-density polyethylene, glass). The container must be free from damage and have a secure, leak-proof closure[7].
-
Causality: Using a compatible and secure container prevents degradation of the container and leakage of the waste, which are primary causes of laboratory incidents.
-
-
Label the Waste Container:
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list its hazards (e.g., "Irritant," "Combustible Liquid").
-
Causality: Proper labeling is a regulatory requirement and ensures that all personnel, including waste management contractors, are aware of the container's contents and associated risks[8].
-
-
Transfer the Chemical:
-
Action: Carefully pour the waste chemical into the labeled container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity.
-
Causality: Leaving headspace (at least 10%) allows for vapor expansion with temperature changes, preventing pressure buildup and potential container failure.
-
-
Store Pending Disposal:
-
Action: Securely close the container. Store it in a designated, well-ventilated satellite accumulation area away from heat, open flames, or other sources of ignition[9]. The storage area should have secondary containment.
-
Causality: Segregated storage minimizes the risk of accidental reaction with incompatible chemicals and reduces the fire risk associated with combustible liquids.
-
-
Arrange for Professional Disposal:
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Do not attempt to dispose of the chemical via municipal waste streams[8].
-
Causality: Licensed contractors have the equipment, permits, and expertise to transport and dispose of chemical waste in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).
-
Protocol 3.2: Small Spill Cleanup and Disposal
This protocol addresses incidental spills occurring during routine laboratory work.
-
Ensure Immediate Safety:
-
Action: Alert personnel in the immediate area. If the spill is significant, evacuate the vicinity. Eliminate all nearby ignition sources[4].
-
Causality: Immediate notification and control of the area prevent further exposure and mitigate fire risk.
-
-
Contain and Absorb the Spill:
-
Action: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad[10]. Do not use combustible materials like paper towels as the primary absorbent.
-
Causality: Inert absorbents safely bind the liquid without reacting with it, converting the liquid spill into a solid waste that is easier and safer to handle[6].
-
-
Collect and Package Waste:
-
Action: Carefully scoop the absorbed material into a designated hazardous waste container or a heavy-duty, sealable plastic bag. Label it clearly as "Spill Debris containing this compound."
-
Causality: Segregating spill cleanup materials prevents cross-contamination and ensures the waste is handled according to the hazards of the spilled chemical.
-
-
Decontaminate the Area:
-
Action: Wipe the spill area with a cloth dampened with soapy water. Collect the cleaning materials and place them in the same labeled waste container as the spill debris.
-
Causality: Decontamination ensures that no hazardous residue remains on the work surface, rendering the area safe for future use.
-
Protocol 3.3: Disposal of Empty Containers
An "empty" container may still contain hazardous residue and must be managed appropriately[4].
-
Rinse the Container:
-
Action: Triple-rinse the container with a suitable solvent in which this compound is soluble, such as ethanol or isopropanol.
-
Causality: Rinsing with a solvent effectively removes residual chemical.
-
-
Collect the Rinsate:
-
Action: Crucially, collect all rinsate and manage it as hazardous waste. Add it to a designated "Flammable/Combustible Liquid Waste" container. Do not pour the rinsate down the drain.
-
Causality: The rinsate contains the dissolved chemical and must be treated with the same protocol as the bulk waste to prevent environmental release.
-
-
Prepare the Container for Disposal:
-
Action: Once rinsed and fully dry, deface or remove the original chemical label to prevent misidentification. The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on institutional policy[8].
-
Causality: Defacing the label is a critical step to ensure the empty, decontaminated container is not mistaken for one containing a hazardous chemical.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for waste related to this compound.
Caption: Decision workflow for this compound waste.
Regulatory Context and Final Authority
All laboratory waste management is governed by a framework of local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[7]. Many academic institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidance for managing laboratory waste[11].
This guide provides a robust framework based on available safety data. However, the final authority on chemical disposal procedures is always your institution's Environmental Health & Safety (EHS) office. Always consult your EHS department and your facility's specific Chemical Hygiene Plan before disposing of any chemical waste. They can provide guidance on approved waste contractors, specific labeling requirements, and any state-specific regulations that may apply.
References
-
Safety Data Sheet - OSYROL . (2023, June 29). directpcw. Retrieved from [Link]
-
Safety Data Sheet - 3,7-dimethylocta-2,6-dien-1-ol . Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet - Nerol ROTICHROM® GC . Carl ROTH. Retrieved from [Link]
-
sandal octanol, 41890-92-0 . The Good Scents Company. Retrieved from [Link]
-
3,7-Dimethyl-7-methoxyoctan-2-ol . The Fragrance Conservatory. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Retrieved from [Link]
-
Regulation of Laboratory Waste . American Chemical Society. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Retrieved from [Link]
-
D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples . ASTM International. Retrieved from [Link]
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- 4. johndwalsh.com [johndwalsh.com]
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Navigating the Safe Handling of 7-Methoxy-3,7-dimethyloctan-2-ol: A Senior Application Scientist's Guide
For the innovative researchers and scientists in drug development, the introduction of novel compounds into workflows is a constant. With this innovation comes the critical responsibility of ensuring the highest standards of safety. This guide provides an in-depth, practical framework for the safe handling of 7-Methoxy-3,7-dimethyloctan-2-ol, a compound frequently utilized in fragrance and cosmetic applications. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.
Understanding the Hazard Profile: A Conservative Approach
The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) may not classify it as hazardous under Regulation (EC) No 1272/2008, others categorize it as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] In the realm of laboratory safety, we must always adhere to the principle of "As Low As Reasonably Practicable" (ALARP) regarding exposure. Therefore, this guide will proceed with the more conservative classification, treating the compound as a potential skin and eye irritant. This cautious approach ensures a robust safety margin, protecting laboratory personnel from potential adverse effects.
According to some reports, this compound is considered a skin irritant and may cause serious eye irritation.[1][2] Ingestion may also be harmful and cause irritation.[2] It is crucial to avoid direct contact with the skin and eyes, and to prevent inhalation of any aerosols, mists, or vapors that may be generated during handling.[2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. While specific permeation data for this compound is limited, nitrile and neoprene gloves generally offer good resistance to alcohols and ethers. |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes that could cause serious eye irritation. Standard safety glasses do not provide a sufficient seal against liquid splashes. |
| Body Protection | Laboratory Coat | A standard lab coat protects the skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Good general laboratory ventilation is usually sufficient to control vapor exposure.[3] However, if there is a risk of generating aerosols or working in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is necessary. |
The Causality Behind Glove Selection
The choice of nitrile or neoprene gloves is based on their proven resistance to a broad range of chemicals, including those with similar functional groups to this compound (an alcohol and an ether). It is imperative to always inspect gloves for any signs of degradation or perforation before use. For prolonged or high-exposure tasks, consider double-gloving.
Procedural, Step-by-Step Guidance
Adherence to a strict, sequential protocol for the use of PPE is fundamental to its efficacy.
Donning PPE: A Deliberate Sequence
Caption: Sequential process for correctly donning PPE.
-
Inspect All PPE: Before beginning any work, visually inspect your lab coat, goggles, and gloves for any tears, cracks, or signs of degradation.
-
Don the Laboratory Coat: Fasten the lab coat completely to ensure full coverage of your torso and arms.
-
Don Eye Protection: Place chemical splash goggles over your eyes, ensuring a snug fit against your face.
-
Don Gloves: Pull gloves on, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves to create a protective overlap.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step procedure for the safe removal of PPE.
-
Remove Gloves: Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Immediately dispose of the gloves in a designated chemical waste container.
-
Remove Goggles: Remove your goggles by handling the strap, avoiding touching the front of the goggles.
-
Remove Lab Coat: Unfasten the lab coat and remove it by peeling it off your shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is folded inward.
-
Wash Hands: Wash your hands thoroughly with soap and water.
Spill Management and Disposal Plan
In the event of a spill, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand or vermiculite.
-
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including gloves and eye protection.
-
Clean-up: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
Disposal of this compound and Contaminated Materials:
Due to its chemical nature, this compound and any materials contaminated with it should be treated as hazardous waste.
-
Do Not Pour Down the Drain: This compound can be harmful to aquatic life and should not be disposed of in the sanitary sewer system.[3]
-
Designated Hazardous Waste: Collect all waste containing this chemical in a clearly labeled, sealed, and chemically compatible container.
-
Consult Your Institution's EHS: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
By integrating these detailed safety protocols into your daily laboratory practices, you not only ensure personal safety but also contribute to a culture of excellence and responsibility in scientific research.
References
-
Direct PCW. (2023, June 29). Safety Data Sheet - OSYROL. Retrieved from [Link]
-
Reddit. (2023, July 18). How do you dispose of failed perfume attempts in alcohol form?. r/DIYfragrance. Retrieved from [Link]
-
Api, A. M., et al. (2024, July 5). RIFM fragrance ingredient safety assessment, 3,7-dimethyl-7-methoxyoctan-2-ol, CAS registry number 41890-92-0. Food and Chemical Toxicology. Retrieved from [Link]
-
LookChem. (n.d.). Cas 41890-92-0,this compound. Retrieved from [Link]
-
Carl ROTH. (2017, February 3). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]
-
McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance Material Review on 3,7-dimethyl-7-methoxyoctan-2-ol. Food and Chemical Toxicology, 48 Suppl 4, S51–S54. [Link]
-
Scent Perfique. (2015, June 25). PERFUMERS ALCOHOL SAFETY DATA SHEET. Retrieved from [Link]
-
Api, A. M., et al. (2022, May 2). RIFM fragrance ingredient safety assessment, 7-methoxy-3,7-dimethyloct-1-ene, CAS Registry Number 53767-86-5. Food and Chemical Toxicology. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Green Matters. (2023, February 10). Don't Pour Your Expired Perfume Down the Drain — Here's How to Safely Get Rid of It. Retrieved from [Link]
-
wikiHow. (n.d.). Easy Ways to Dispose of Perfume: 9 Steps (with Pictures). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
